molecular formula C12H18N2 B065776 (S)-1-benzylpiperidin-3-amine CAS No. 168466-85-1

(S)-1-benzylpiperidin-3-amine

Cat. No.: B065776
CAS No.: 168466-85-1
M. Wt: 190.28 g/mol
InChI Key: HARWNWOLWMTQCC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-benzylpiperidin-3-amine is a chiral amine of significant interest in medicinal chemistry and neuroscience research, serving as a versatile synthetic intermediate and a privileged scaffold. Its primary research value lies in its role as a key precursor in the synthesis of biologically active molecules, particularly ligands for various neurotransmitter receptors and transporters. Researchers utilize this compound to develop and investigate potential therapeutics for central nervous system (CNS) disorders, including cognitive deficits, depression, and Parkinson's disease. The mechanism of action for derivatives of this compound is often associated with the modulation of sigma receptors, dopaminergic pathways, and serotonergic systems. The stereochemistry of the amine group is critical for enantioselective binding to these biological targets, making the (S)-enantiomer essential for structure-activity relationship (SAR) studies. This high-purity compound enables scientists to explore sophisticated synthetic routes, design novel analogs with enhanced selectivity and potency, and further the understanding of complex neuropharmacological processes. It is an indispensable tool for chemists and pharmacologists dedicated to advancing drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWNWOLWMTQCC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357549
Record name (3S)-1-Benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168466-85-1
Record name (3S)-1-(Phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168466-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-Benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Amino-1-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-benzylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-benzylpiperidin-3-amine is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Its structural features make it a valuable scaffold for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its spectral characteristics, solubility, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with its applications in drug discovery, particularly in the development of ligands for neurotransmitter receptors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a slight amine-like odor.[1] It is a chiral molecule with the (S)-configuration at the 3-position of the piperidine ring.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name (3S)-1-benzylpiperidin-3-amine
CAS Number 168466-85-1[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.29 g/mol [2]
Appearance White to off-white crystalline solid[1]
Purity ≥ 97%[3]
Physical Properties
PropertyValueReference(s)
Melting Point 63-65 °C (for (R)-enantiomer)[1]
Boiling Point 281.2 ± 33.0 °C (Predicted)
Density 1.037 ± 0.06 g/cm³ (Predicted)
pKa 10.21 ± 0.20 (Predicted)
Solubility Limited solubility in water; Soluble in organic solvents such as ethanol and chloroform.[1]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzyl group and the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

This compound possesses two key reactive sites: the primary amine at the 3-position and the tertiary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations.

Oxidation

The primary amine group can be oxidized to various functional groups using appropriate oxidizing agents. For instance, oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to the formation of a nitro or other oxidized species, though this may be accompanied by side reactions, including cleavage of the benzyl group under harsh conditions.[5]

Reduction

While the amine groups are already in a reduced state, the benzyl group can be removed via catalytic hydrogenation. This debenzylation reaction is a common strategy in medicinal chemistry to unmask the secondary amine of the piperidine ring for further functionalization.

Nucleophilic Substitution and Acylation

The primary amine at the 3-position is a potent nucleophile and can readily participate in nucleophilic substitution and acylation reactions. It can be alkylated, acylated, or used in the formation of amides, sulfonamides, and other derivatives. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of (S)-3-aminopiperidine.

Materials:

  • (S)-3-aminopiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-aminopiperidine (1.0 eq) in a mixture of acetonitrile and dichloromethane.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Crystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: Purification can be achieved by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Analytical Methods

The purity and identity of the synthesized compound can be confirmed by the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity, a chiral HPLC method can be employed. This often requires derivatization of the amine with a chromophore-containing reagent to facilitate UV detection.[6] A suitable chiral stationary phase, such as Chiralpak AD-H, can be used with a mobile phase like ethanol containing a small amount of a basic modifier (e.g., diethylamine).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] Its rigid piperidine scaffold and the presence of a chiral center and a modifiable amino group make it an attractive starting material for creating libraries of compounds for screening against various biological targets.

Precursor for Dopamine and Serotonin Receptor Ligands

Derivatives of 1-benzylpiperidine have been extensively investigated as ligands for dopamine and serotonin receptors.[7][8][9] The benzyl group can be substituted to explore structure-activity relationships (SAR), while the amine at the 3-position can be functionalized to introduce pharmacophoric features necessary for receptor binding and selectivity. The stereochemistry at the 3-position is often crucial for achieving high affinity and selectivity for a specific receptor subtype.

dot

DrugDiscoveryWorkflow start This compound (Scaffold) derivatization Chemical Derivatization (e.g., Acylation, Alkylation) start->derivatization Functionalization of primary amine library Compound Library derivatization->library Generation of diverse analogues binding Receptor Binding Assays (e.g., Dopamine, Serotonin receptors) library->binding Screening for biological targets functional Functional Assays (e.g., Agonist/Antagonist activity) binding->functional Confirmation of biological activity sar Structure-Activity Relationship (SAR) Studies functional->sar Data for SAR analysis sar->derivatization Iterative design for improved properties adme ADME/Tox Profiling sar->adme Selection of candidates with favorable properties lead Lead Compound adme->lead ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: (S)-3-aminopiperidine, Benzyl bromide reaction N-Benzylation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification Purification (Crystallization or Chromatography) crude->purification pure Pure this compound purification->pure hplc Chiral HPLC pure->hplc nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms final_product Characterized Product hplc->final_product nmr->final_product ms->final_product

References

An In-depth Technical Guide to (S)-1-benzylpiperidin-3-amine (CAS Number: 168466-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpiperidin-3-amine, with the CAS number 168466-85-1, is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and its role in relevant biological pathways.

It is important to note that the CAS number 168466-84-0, which is sometimes mistakenly associated with the (S)-enantiomer, correctly identifies the (R)-enantiomer, (R)-1-benzylpiperidin-3-amine. This guide will focus exclusively on the (S)-enantiomer.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom and an amine group at the 3-position in the (S) configuration. This chiral center is a key feature that imparts stereospecificity in its reactions and biological interactions.

Data Presentation: Quantitative Physicochemical Data

PropertyValueSource(s)
CAS Number 168466-85-1[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
Appearance White crystals[1]
Melting Point 78-80 °C (for the N-Boc protected derivative)
Boiling Point 281.2 ± 33.0 °C (Predicted)[2]
Density 1.037 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.21 ± 0.20 (Predicted)[2]
Solubility Freely soluble in ethanol; limited solubility in water.[2]
Storage Conditions Store at 0-8 °C under an inert atmosphere.[1]

Applications in Drug Development

The primary application of this compound lies in its role as a key chiral intermediate in the synthesis of pharmaceutical agents. Its structural motif is found in compounds targeting the central nervous system and in the modulation of neurotransmitter systems.[1]

A significant application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While the (R)-enantiomer of 3-aminopiperidine is the key chiral building block for the approved anti-diabetic drug Linagliptin, the (S)-enantiomer is crucial for the synthesis of the corresponding (S)-isomer of Linagliptin.[3][4] This S-isomer serves as a critical reference standard for impurity profiling during the manufacturing and quality control of Linagliptin, ensuring the stereochemical purity of the final drug product.[4]

Logical Relationship: Role in Linagliptin Impurity Synthesis

G cluster_starting_materials Key Intermediates cluster_synthesis Synthetic Process cluster_product Final Product S_amine This compound coupling Coupling Reaction S_amine->coupling xanthine_derivative Xanthine Derivative xanthine_derivative->coupling S_linagliptin (S)-Linagliptin (Impurity Standard) coupling->S_linagliptin

Caption: Synthesis of (S)-Linagliptin impurity standard.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent use are often proprietary or described within the broader context of synthesizing a final drug molecule. However, a general synthetic approach can be outlined based on publicly available literature.

Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

A common strategy involves the synthesis of an N-protected derivative, which can then be deprotected to yield the desired amine. One such method starts from L-glutamic acid.

Methodology:

  • Preparation of (S)-tert-butyl (2,5-dioxopyrrolidin-1-yl)(oxo)carbamate: L-glutamic acid is converted in a multi-step process to this intermediate.

  • Reduction to Diol: The intermediate is reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the corresponding diol.

  • Tosylation: The diol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the ditosylate.

  • Cyclization with Benzylamine: The crude ditosylate is reacted with benzylamine to yield (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

    • Reaction Conditions: The crude ditosylate (1.0 mmol) is reacted with benzylamine (15 mmol).

    • Work-up and Purification: The reaction mixture is purified by column chromatography to yield the product as an off-white solid.

  • Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield this compound.

Experimental Workflow: Synthesis from L-Glutamic Acid

G start L-Glutamic Acid intermediate1 N-Boc-L-glutamic acid γ-methyl ester start->intermediate1 Esterification & Boc Protection intermediate2 (S)-methyl 5-hydroxy-4- (tert-butoxycarbonylamino)pentanoate intermediate1->intermediate2 Reduction intermediate3 (S)-tert-butyl (5-hydroxy-1- (methoxy(oxo)pentan-2-yl))carbamate intermediate2->intermediate3 Further Steps ditosylate Ditosylate Intermediate intermediate3->ditosylate Tosylation boc_protected_product (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate ditosylate->boc_protected_product Cyclization with Benzylamine final_product This compound boc_protected_product->final_product Deprotection

Caption: Synthetic route from L-glutamic acid.

Use in the Synthesis of (S)-Linagliptin Impurity

The synthesis of the (S)-isomer of Linagliptin involves the coupling of the deprotected (S)-3-aminopiperidine with a xanthine derivative. The benzyl group on the piperidine nitrogen is typically removed prior to this coupling step.

Methodology:

  • Debenzylation: this compound is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to remove the benzyl group, yielding (S)-3-aminopiperidine.

  • Coupling Reaction: The resulting (S)-3-aminopiperidine (or its salt, such as the dihydrochloride) is then reacted with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide).[5]

    • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80 °C) for several hours.[5]

    • Work-up and Purification: After the reaction is complete, the mixture is worked up and purified, often by recrystallization, to yield the (S)-Linagliptin impurity.[3]

Biological Context: The DPP-4 Signaling Pathway

Derivatives of this compound, such as the (S)-isomer of Linagliptin, are relevant in the context of the Dipeptidyl Peptidase-4 (DPP-4) signaling pathway. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones play a crucial role in glucose homeostasis.[8]

Mechanism of Action:

  • Following food intake, GLP-1 and GIP are released from the gut.

  • These incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon.[6][9]

  • DPP-4 rapidly degrades GLP-1 and GIP, thus terminating their insulinotropic effects.[7]

  • DPP-4 inhibitors, such as Linagliptin, block the action of the DPP-4 enzyme.[6]

  • This blockage leads to increased and prolonged levels of active GLP-1 and GIP, resulting in enhanced insulin secretion and reduced glucagon levels, which ultimately lowers blood glucose.[6]

Signaling Pathway: DPP-4 Inhibition

G cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose production) DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP4_Inhibitor->DPP4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

This compound is a stereochemically defined and valuable intermediate in pharmaceutical synthesis. Its primary utility is in the preparation of chiral molecules, most notably as a precursor for the synthesis of the (S)-isomer of the DPP-4 inhibitor Linagliptin, which is essential for quality control in drug manufacturing. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is critical for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on (S)-1-benzylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (S)-1-benzylpiperidin-3-amine, a chiral amine widely utilized in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting the central nervous system.[1] Its unique structure is a valuable scaffold in drug design, allowing for modifications to enhance the efficacy and reduce the side effects of therapeutic compounds.[1]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol [1]
CAS Number 168466-85-1[1]
Appearance White crystals[1]
Purity ≥ 99%[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The following is a representative protocol for the synthesis of a closely related chiral aminopiperidine derivative. This method can be adapted for the synthesis of this compound.

Synthesis of (R)-3-amino-1-benzylpiperidine

  • Reaction Setup: The reaction is carried out in a suitable reaction vessel under controlled temperature conditions.

  • Procedure: The reaction mixture is initially stirred at 15°C for 1 hour.[2] Following this, the temperature is increased to 60°C, and stirring is continued for an additional 2 hours.[2]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to 20°C.[2] The product is then extracted three times using toluene (10 mL for each extraction).[2] The organic layers are combined, and the solvent is removed by concentration under reduced pressure.[2]

  • Final Product: This process yields the target product as a yellow-brown oil.[2]

Applications in Drug Discovery

Derivatives of 1-benzylpiperidine are actively investigated for their potential in treating neurological disorders. Their mechanism of action often involves the modulation of neurotransmitter systems.[1][3] For instance, certain derivatives have been designed and evaluated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in Alzheimer's disease therapy.[4]

G cluster_0 Drug Action cluster_1 Biological Targets cluster_2 Therapeutic Outcome Derivative This compound Derivative AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition SERT Serotonin Transporter (SERT) Derivative->SERT Inhibition Outcome Potential Treatment for Alzheimer's Disease AChE->Outcome SERT->Outcome

Caption: Dual inhibition of AChE and SERT by a derivative.

References

Spectroscopic Analysis of (S)-1-benzylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, specific experimental ¹H NMR and ¹³C NMR data for (S)-1-benzylpiperidin-3-amine could not be retrieved. While the synthesis and use of this compound are mentioned in various publications, the detailed spectroscopic characterization data remains largely proprietary or unpublished in accessible formats.

This guide has been structured to meet the core requirements of an in-depth technical whitepaper. In lieu of the specific data for this compound, this document will serve as a template, outlining the expected data presentation, experimental protocols, and visualizations. The provided tables and methodologies are based on established practices for the characterization of similar N-benzylpiperidine derivatives and should be replaced with experimental data when available.

Structure and Atom Numbering

For clarity in spectral assignments, the chemical structure of this compound is presented below with a conventional atom numbering system. This numbering will be used consistently in the data tables.

G This compound cluster_piperidine cluster_benzyl N1 N1 C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 N_amine NH₂ C3->N_amine C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

A standardized experimental protocol for acquiring ¹H and ¹³C NMR spectra for compounds of this nature is detailed below.

2.1. Sample Preparation

Approximately 10-20 mg of the analyte, this compound, would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for the proton channel and 100 MHz for the carbon channel.

  • ¹H NMR Spectroscopy: Standard acquisition parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Spectra would be the result of 16 to 64 co-added transients.

  • ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence would be used. Typical parameters would involve a spectral width of around 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. The final spectrum would be an accumulation of 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

G cluster_workflow General NMR Experimental Workflow start Sample Weighing (~10-20 mg) dissolve Dissolution in Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer shimming Spectrometer Shimming transfer->shimming H1_acq ¹H NMR Acquisition shimming->H1_acq C13_acq ¹³C NMR Acquisition shimming->C13_acq processing Data Processing (FT, Phasing, Baseline Correction) H1_acq->processing C13_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Spectroscopic Data (Illustrative)

The following tables are populated with hypothetical data for this compound, based on expected chemical shifts and multiplicities for a molecule with this structure. This data is for illustrative purposes only.

¹H NMR Data
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aromatic (C9-C13)7.20 - 7.40m-5H
H7 (CH₂)3.50s-2H
H32.90 - 3.00m-1H
H2ax, H6ax2.75 - 2.85m-2H
H2eq, H6eq2.00 - 2.10m-2H
NH₂1.80br s-2H
H4ax, H5ax1.65 - 1.75m-2H
H4eq, H5eq1.40 - 1.50m-2H

Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

¹³C NMR Data
Atom NumberChemical Shift (δ, ppm)
C8138.5
C9, C13129.0
C10, C12128.2
C11127.0
C763.0
C260.5
C654.0
C349.5
C534.0
C425.0

Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Conclusion

The definitive acquisition and publication of the ¹H and ¹³C NMR data for this compound would be a valuable contribution to the scientific community, particularly for researchers in medicinal chemistry and drug development. The standardized protocols and data presentation formats outlined in this guide provide a framework for the reporting of such data to ensure clarity, comparability, and utility. It is anticipated that as this compound is further investigated, its full spectroscopic characterization will become available in the public domain.

Mass Spectrometry Analysis of (S)-1-benzylpiperidin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-1-benzylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents key mass spectral data, and discusses characteristic fragmentation patterns. The information herein is intended to serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this compound and its analogs.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol [1]
CAS Number 168466-85-1

Mass Spectrometry Data

Mass spectrometry of this compound can be performed using various ionization techniques, with Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS being the most common.

GC-MS Analysis (Electron Ionization)

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion (M⁺) is often observed, and subsequent fragmentation provides structural information. Based on data for 1-benzylpiperidin-3-amine, the following key fragments are prominent.

m/zProposed FragmentRelative Abundance
190[M]⁺Low
173[M-NH₃]⁺High
99[C₆H₁₃N]⁺High
91[C₇H₇]⁺ (Tropylium ion)Very High (Base Peak)
LC-MS/MS Analysis (Electrospray Ionization)

In ESI, particularly in positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 191. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the neutral loss of small molecules.[2]

Precursor Ion (m/z)Proposed Product Ions (m/z)Proposed Neutral Loss
191174NH₃
19191C₅H₁₀N₂

Fragmentation Pathways

The fragmentation of this compound is influenced by the presence of the benzyl group and the amino substituent on the piperidine ring.

Electron Ionization Fragmentation

The fragmentation under EI is primarily driven by the stability of the resulting carbocations. The formation of the tropylium ion (m/z 91) is a dominant pathway for many benzyl-containing compounds. Alpha-cleavage adjacent to the piperidine nitrogen is also a key fragmentation route.

G M C12H18N2+ (m/z 190) This compound F91 C7H7+ (m/z 91) Tropylium ion M->F91 - C5H11N F173 C12H17N+ (m/z 173) M->F173 - NH3 F99 C6H13N+ (m/z 99) M->F99 - C6H5CH2 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spike Spike Sample with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into HPLC/UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect G Analyte This compound Ionization Ionization (EI or ESI) Analyte->Ionization MolecularIon Molecular Ion / Precursor Ion [M]+ or [M+H]+ Ionization->MolecularIon Fragmentation Fragmentation (Collision-Induced Dissociation for ESI) MolecularIon->Fragmentation FragmentIons Fragment Ions Fragmentation->FragmentIons Detection Mass Analyzer and Detector FragmentIons->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

References

Navigating the Solubility Landscape of (S)-1-benzylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-benzylpiperidin-3-amine, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the physicochemical properties of analogous compounds and general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents, ensuring reproducible and accurate results.

Predicted Solubility Profile

General principles of "like dissolves like" suggest that the compound will exhibit greater solubility in polar organic solvents.[1] Aliphatic amines are generally soluble in such solvents.[2] The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding, which enhances solubility in protic solvents.

Information on the enantiomer, (R)-1-benzylpiperidin-3-amine, indicates that it is soluble in organic solvents such as ethanol and chloroform, but has limited solubility in water. The dihydrochloride salt of the racemic 1-benzylpiperidin-3-amine is described as slightly soluble in water.[3] Given that enantiomers have identical physical properties in a non-chiral environment, it is highly probable that this compound shares this solubility profile.

Based on this, the predicted solubility trend is as follows:

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe amine group can form hydrogen bonds with the solvent. The overall polarity of the molecule is compatible with these solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)High to ModerateThese solvents can solvate the polar amine group effectively.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)High to ModerateThe compound's overall polarity is suitable for solubility in these solvents. The related (R)-enantiomer is known to be soluble in chloroform.
Ethers (e.g., Diethyl ether, THF)Moderate to LowThe polarity of ethers may be sufficient to dissolve the compound to some extent, though likely less than more polar solvents.
Non-polar Solvents (e.g., Hexane, Toluene)LowThe significant polarity of the amine group will likely lead to poor solubility in non-polar hydrocarbon solvents. Piperidine itself has limited solubility in nonpolar solvents like hexane.[4]
Water Low to SlightWhile the amine group can hydrogen bond with water, the large hydrophobic benzyl and piperidine moieties are expected to significantly limit aqueous solubility. The related (R)-enantiomer has limited water solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following outlines the widely accepted shake-flask method, a robust technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Vials with screw caps and PTFE septa

  • Analytical balance (±0.01 mg)

  • Filtration device (e.g., syringe filters with a compatible membrane, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

2. Experimental Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chosen to be compatible with the solvent and not bind the analyte.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the analyte in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for researchers to follow when selecting an appropriate solvent for this compound based on its solubility for applications such as reaction chemistry, purification, or formulation.

G Workflow for Solvent Selection based on Solubility start Start: Define Application Requirement (e.g., Reaction, Crystallization, Formulation) solubility_screen Perform Qualitative Solubility Screen (Small scale, visual assessment) start->solubility_screen classification Classify Solvents: High, Moderate, Low Solubility solubility_screen->classification high_sol High Solubility Solvents classification->high_sol High mod_sol Moderate Solubility Solvents classification->mod_sol Moderate low_sol Low Solubility Solvents classification->low_sol Low quant_analysis Conduct Quantitative Solubility Analysis (e.g., Shake-Flask Method) high_sol->quant_analysis mod_sol->quant_analysis crystallization Potential for Crystallization (Anti-solvent or Cooling) low_sol->crystallization Consider as anti-solvent reaction Suitable for Reactions (Homogeneous System) quant_analysis->reaction quant_analysis->crystallization formulation Consider for Liquid Formulations quant_analysis->formulation end End: Select Optimal Solvent System reaction->end crystallization->end formulation->end

Caption: A logical workflow for selecting a suitable solvent system.

References

(S)-1-benzylpiperidin-3-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (S)-1-benzylpiperidin-3-amine

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling protocols, emergency procedures, and known biological interactions.

Chemical and Physical Properties

This compound is a chiral amine that serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutics.[1] It is a white to off-white crystalline solid with a slight amine-like odor.

PropertyValue
Synonyms (S)-1-Benzyl-piperidin-3-ylamine
CAS Number 168466-85-1[1]
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.28 g/mol [2][3]
Appearance White crystals or powder[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and chloroform.
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container. Some sources recommend refrigeration at 0-8 °C.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] Some sources also suggest it may cause severe skin burns and eye damage.[4] It is also considered harmful if swallowed.[5]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[2][4]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[5]

Biological Activity and Potential Signaling Pathways

This compound and related benzylpiperidine derivatives are known to be biologically active, with significant effects on the central nervous system (CNS).[1] Research indicates that these compounds can modulate neurotransmitter systems, including dopamine and serotonin receptors, which suggests their potential application in the development of treatments for neurological disorders.[8]

While a specific toxicological signaling pathway for this compound is not well-defined in the available literature, its biological activity is linked to its interaction with various enzymes and receptors. This interaction is a key area of investigation in pharmaceutical development.[1][9]

Potential Biological Interaction of Benzylpiperidine Derivatives cluster_0 Benzylpiperidine Derivative cluster_1 Biological Targets in CNS cluster_2 Cellular Effects Compound This compound Receptors Dopamine/Serotonin Receptors Compound->Receptors Binds to Enzymes e.g., AChE, BuChE, HDACs Compound->Enzymes Inhibits Modulation Modulation of Neurotransmitter Systems Receptors->Modulation Enzymes->Modulation

Potential interactions of benzylpiperidine derivatives with CNS targets.

Experimental Protocols: Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Essential PPE for handling this compound.
Handling and Storage Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Dispensing : When weighing or transferring the solid, use appropriate tools (e.g., spatula) and avoid generating dust.

  • Avoidance of Incompatibles : Keep the compound away from strong oxidizing agents and strong acids.[10]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

  • Storage : Store the container tightly closed in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (0-8 °C) is recommended.[1]

Spill and Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuation and Alerting : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform the appropriate emergency response team.

  • Control and Containment :

    • Wear the appropriate PPE as detailed above.

    • For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Work from the outside of the spill inwards to prevent spreading.

  • Cleanup and Decontamination :

    • Carefully scoop the absorbed material and spilled solid into a labeled, sealable waste container.

    • Decontaminate the spill area. For amine spills, a specialized decontamination solution may be used.[11][12] If one is not available, wash the area with a detergent solution, followed by a thorough rinse with water.

  • Waste Disposal : Dispose of all contaminated materials (absorbents, PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Ventilation : Ensure the area is well-ventilated to allow any residual vapors to dissipate.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Synthesis and Disposal Considerations

The synthesis of this compound and its derivatives involves handling hazardous reagents and should only be performed by trained chemists with appropriate engineering controls.[8][13][14] All waste materials generated during synthesis and handling, including the compound itself, must be disposed of as hazardous waste through an approved chemical waste program. Do not discharge to the sewer or the environment.

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a research setting, from procurement to disposal.

Safe Handling Workflow for this compound Procurement Procurement & Receipt Storage Secure Storage (Cool, Dry, Ventilated) Procurement->Storage Handling Handling in Fume Hood with appropriate PPE Storage->Handling Experiment Use in Experiment Handling->Experiment Spill Spill Response Handling->Spill Waste Segregate Hazardous Waste Experiment->Waste Experiment->Spill Disposal Approved Waste Disposal Waste->Disposal Spill->Waste

Lifecycle of this compound in a laboratory setting.

References

Commercial Availability and Synthetic Methodologies of Enantiomerically Pure 3-Aminopiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure 3-aminopiperidines, key chiral building blocks in modern drug discovery. It further details established experimental protocols for their synthesis and resolution, and explores the signaling pathways modulated by their derivatives, particularly in the context of metabolic and neurodegenerative diseases.

Commercial Availability

Enantiomerically pure (R)- and (S)-3-aminopiperidine, along with their common derivatives such as dihydrochloride salts and N-Boc protected forms, are readily available from a variety of chemical suppliers. These compounds are offered at various purity levels, which is a critical consideration for applications in pharmaceutical research and development. Below is a summary of commercially available enantiopurified 3-aminopiperidine derivatives from selected suppliers.

Product NameEnantiomerFormCAS NumberReported PuritySupplier(s)
3-Aminopiperidine(R)Free Base127294-73-9-Pharmaffiliates
3-Aminopiperidine Dihydrochloride(R)-(-)Dihydrochloride Salt334618-23-4>97.0% (T) to ≥98.0% (GC)TCI Chemicals, Sigma-Aldrich, Chem-Impex
3-Aminopiperidine Dihydrochloride(S)-(+)Dihydrochloride Salt334618-07-498%Thermo Scientific, Simson Pharma
1-Boc-3-aminopiperidine(R)-(-)N-Boc Protected188111-79-7≥99.0%Home Sunshine Pharma, Chem-Impex
1-Boc-3-aminopiperidine(S)-(+)N-Boc Protected625471-18-397% to ≥98.0% (TLC)AChemBlock, Sigma-Aldrich, Chem-Impex

Experimental Protocols

The synthesis and resolution of enantiomerically pure 3-aminopiperidines are well-established processes in organic chemistry. Key methodologies include classical chemical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis from chiral starting materials.

Protocol 1: Classical Resolution of Racemic 3-Aminopiperidine via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. Dibenzoyl-L-tartaric acid is a commonly used resolving agent for this purpose.

Materials:

  • Racemic 3-aminopiperidine

  • Dibenzoyl-L-tartaric acid

  • Methanol

  • Methyl t-butyl ether (MTBE)

  • Hydrochloric acid (HCl) in MTBE

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Salt Formation: Dissolve racemic 3-aminopiperidine and an equimolar amount of dibenzoyl-L-tartaric acid in a suitable solvent, such as methanol, with heating to ensure complete dissolution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt (typically the (S)-3-aminopiperidine-dibenzoyl-L-tartrate salt).

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to liberate the free (S)-3-aminopiperidine.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Isolation of the Other Enantiomer: The more soluble diastereomer remaining in the mother liquor can be recovered by evaporation of the solvent, followed by liberation of the free amine with base to obtain (R)-3-aminopiperidine, which may require further purification.

  • Salt Formation for Stability: For long-term storage and easier handling, the enantiomerically enriched free amines are often converted to their dihydrochloride salts by treatment with hydrochloric acid in a suitable solvent like MTBE.[1]

Protocol 2: Asymmetric Synthesis of (R)-3-Aminopiperidine from D-Ornithine

This approach utilizes a chiral pool starting material to establish the desired stereochemistry, avoiding a resolution step.

Materials:

  • D-Ornithine hydrochloride

  • Thionyl chloride

  • Methanol

  • Sodium methoxide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: Convert D-ornithine hydrochloride to its methyl ester by reacting with thionyl chloride in methanol.

  • Cyclization: Treat the resulting methyl ester with a base, such as sodium methoxide, to induce intramolecular cyclization to form (R)-3-aminopiperidin-2-one (a lactam).

  • Reduction: Reduce the lactam using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This step reduces the amide carbonyl to a methylene group, yielding (R)-3-aminopiperidine.

  • Purification and Salt Formation: Purify the resulting (R)-3-aminopiperidine, often by distillation or chromatography. Subsequently, convert it to the more stable dihydrochloride salt by treatment with hydrochloric acid.

Protocol 3: Enzymatic Kinetic Resolution of N-Boc-3-aminopiperidine

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Transaminases are commonly employed for the resolution of amines.

Materials:

  • Racemic N-Boc-3-aminopiperidine

  • Transaminase enzyme (e.g., ω-transaminase)

  • Amino donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Prepare a buffered aqueous solution containing the racemic N-Boc-3-aminopiperidine, the transaminase enzyme, the amino donor, and the PLP cofactor.[2]

  • Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The enzyme will selectively convert one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone (N-Boc-3-piperidone), leaving the other enantiomer (the (R)-enantiomer) unreacted.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining amine.

  • Workup and Extraction: Stop the reaction and extract the mixture with an organic solvent. The unreacted (R)-N-Boc-3-aminopiperidine and the product ketone will be in the organic phase.

  • Separation: Separate the (R)-N-Boc-3-aminopiperidine from the ketone by chromatography or other purification techniques.

  • Deprotection (Optional): If the free amine is desired, the Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

Signaling Pathways and Applications in Drug Development

Enantiomerically pure 3-aminopiperidines are crucial building blocks for a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[3] Examples of such drugs include alogliptin and linagliptin, both of which incorporate an (R)-3-aminopiperidine moiety. Recent research has also highlighted the neuroprotective potential of DPP-4 inhibitors, suggesting their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease.[4][5][6]

DPP-4 Inhibition in Glucose Homeostasis

DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] These hormones are released from the gut in response to food intake and play a key role in regulating blood glucose levels. By inhibiting DPP-4, drugs derived from 3-aminopiperidines increase the levels of active GLP-1 and GIP.[8][9] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately resulting in lower blood glucose levels.[9][10]

DPP4_Glucose_Homeostasis Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Active GLP-1/GIP Gut->GLP1_GIP releases DPP4 DPP-4 GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inhibitor 3-Aminopiperidine-derived DPP-4 Inhibitor Inhibitor->DPP4

DPP-4 Inhibition in Glucose Homeostasis
Neuroprotective Mechanisms of DPP-4 Inhibitors

The neuroprotective effects of DPP-4 inhibitors are believed to be mediated, at least in part, by the enhanced signaling of GLP-1 in the central nervous system. GLP-1 receptors are expressed in various brain regions, and their activation has been shown to exert neurotrophic effects.[11] In the context of Alzheimer's disease, DPP-4 inhibitors like linagliptin have been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity.[5][12]

One proposed mechanism involves the restoration of impaired insulin signaling pathways in the brain.[4][6] Linagliptin has been demonstrated to restore the phosphorylation of insulin receptor substrate-1 (IRS-1), leading to the activation of the pro-survival kinase Akt (Protein Kinase B).[6] Activated Akt, in turn, inhibits glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[6]

Furthermore, DPP-4 inhibitors may exert neuroprotective effects through the activation of the AMPK/Sirt1 signaling pathway.[4][12] This pathway is involved in promoting mitochondrial function and reducing oxidative stress. By alleviating Aβ-induced mitochondrial dysfunction and the generation of reactive oxygen species (ROS), these compounds can help preserve neuronal health.[12][13] Additionally, DPP-4 inhibitors have been associated with anti-inflammatory and anti-apoptotic effects in the brain, further contributing to their neuroprotective profile.[14]

Neuroprotection_Pathway cluster_0 DPP-4 Inhibition cluster_1 Neuroprotective Signaling Cascades cluster_2 Cellular Outcomes Inhibitor 3-Aminopiperidine-derived DPP-4 Inhibitor DPP4 DPP-4 Inhibitor->DPP4 GLP1 ↑ Active GLP-1 (in CNS) DPP4->GLP1 | degradation GLP1R GLP-1 Receptor GLP1->GLP1R PI3K PI3K GLP1R->PI3K AMPK AMPK (activated) GLP1R->AMPK Inflammation ↓ Neuroinflammation GLP1R->Inflammation Apoptosis ↓ Apoptosis GLP1R->Apoptosis Akt Akt (PKB) (activated) PI3K->Akt GSK3b GSK-3β (inhibited) Akt->GSK3b Tau ↓ Tau Hyper- phosphorylation GSK3b->Tau Neuroprotection Neuroprotection & Improved Neuronal Survival Tau->Neuroprotection Sirt1 Sirt1 AMPK->Sirt1 Mito ↑ Mitochondrial Function Sirt1->Mito ROS ↓ Oxidative Stress Sirt1->ROS Mito->Neuroprotection ROS->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Neuroprotective Signaling of DPP-4 Inhibitors

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-1-benzylpiperidin-3-amine from L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of the chiral intermediate (S)-1-benzylpiperidin-3-amine, starting from the readily available and inexpensive chiral building block, L-glutamic acid. The synthesis involves a five-step linear sequence: esterification, N-Boc protection, reduction of the diester to a diol, tosylation of the diol, and a final cyclization with benzylamine to form the piperidine ring. This route offers a practical and efficient method for obtaining enantiomerically pure 3-aminopiperidine derivatives, which are key structural motifs in numerous pharmaceutical agents. The overall yield for the protected intermediate, (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate, is approximately 44% to 55% from L-glutamic acid.

Introduction

Optically active 3-aminopiperidines are crucial components in a wide range of biologically active compounds and approved drugs. The development of stereoselective and cost-effective synthetic routes to these scaffolds is of significant interest to the pharmaceutical industry. L-glutamic acid serves as an excellent chiral starting material, allowing for the transfer of its inherent stereochemistry to the final product. The following protocol details a robust and scalable synthesis of this compound, a versatile intermediate for further chemical elaboration.

Synthetic Pathway

The overall synthetic scheme is presented below. L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The diester is then reduced to the corresponding diol, which is subsequently activated by tosylation. Finally, intramolecular cyclization with benzylamine affords the N-benzyl-N'-Boc protected piperidine, which can be deprotected to yield the target compound.

Synthesis_Pathway cluster_steps Synthetic Steps L_Glutamic_Acid L-Glutamic Acid Dimethyl_Ester (S)-Dimethyl 2-aminopentanedioate L_Glutamic_Acid->Dimethyl_Ester SOCl₂, MeOH Boc_Protected (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate Dimethyl_Ester->Boc_Protected (Boc)₂O, TEA, DMAP Diol (S)-tert-Butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate Boc_Protected->Diol NaBH₄, MeOH Ditosylate (S)-tert-Butyl (4,5-bis((tosyloxy)methyl)pentyl)carbamate Diol->Ditosylate TsCl, TEA, DMAP Protected_Product (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Ditosylate->Protected_Product Benzylamine Final_Product This compound Protected_Product->Final_Product Deprotection (e.g., TFA or HCl)

Figure 1: Synthetic pathway for this compound from L-glutamic acid.

Experimental Protocols

The following protocols are adapted from the work of Khom et al.[1].

Step 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate hydrochloride (6)
  • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product as a pale yellow salt (10.76 g, quantitative yield).

  • This crude product is used in the next step without further purification.

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (7)
  • To a stirred solution of the crude dimethyl ester hydrochloride (6) (10 g, 57 mmol) in dichloromethane (CH₂Cl₂) (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with water (50 mL) and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bisulfate (NaHSO₄) (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-Boc protected diester (7) in 92% yield.

Step 3: Synthesis of (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate (8a)
  • To a stirred solution of the diester (7) (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (NaBH₄) (1.72 g, 45.45 mmol, 2.5 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.

  • Remove methanol using a rotary evaporator.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol.

Step 4: Synthesis of (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)
  • To a stirred solution of the crude diol from the previous step in CH₂Cl₂ (30 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol) and a catalytic amount of DMAP (0.42 g, 0.5 equiv.).

  • Add p-toluenesulfonyl chloride (TsCl) (4.1 g, 21.81 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature.

  • After completion (monitored by TLC), quench the reaction with 20% aqueous sodium bicarbonate (20 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to get the crude ditosylate (3.6 g, quantitative yield), which is used directly in the next step.

Step 5: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (14)
  • To the crude ditosylate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane) to obtain (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate as an off-white solid (197 mg, 68% yield).

Step 6: Deprotection to this compound

Standard deprotection protocols can be followed, for example, by treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ or with HCl in an appropriate solvent.

Data Summary

StepProductStarting MaterialReagentsYieldReference
1(S)-Dimethyl 2-aminopentanedioate hydrochlorideL-Glutamic acidSOCl₂, MeOHQuantitative[1]
2(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate(S)-Dimethyl 2-aminopentanedioate hydrochloride(Boc)₂O, TEA, DMAP92%[1]
3(S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioateNaBH₄, MeOHCrude[1]
4(S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)(S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamateTsCl, TEA, DMAPQuantitative (crude)[1]
5(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate(S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)Benzylamine68%

Conclusion

The described multi-step synthesis provides a reliable and well-documented procedure for accessing enantiomerically pure this compound from L-glutamic acid. The use of common reagents and straightforward reaction conditions makes this route amenable to scale-up for applications in drug discovery and development. The intermediate, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, is obtained in good overall yield and can be readily deprotected to the final desired product.

References

Asymmetric Synthesis of Chiral 3-Aminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopiperidine and its derivatives are crucial building blocks in medicinal chemistry and pharmaceutical development. These motifs are present in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is often critical for the pharmacological activity and selectivity of these drugs. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 3-aminopiperidines is an area of significant interest.

This document provides detailed application notes and experimental protocols for various modern approaches to the asymmetric synthesis of chiral 3-aminopiperidine, focusing on enzymatic catalysis, chemical catalysis, and synthesis from the chiral pool.

Synthetic Strategies Overview

Several key strategies have emerged for the asymmetric synthesis of chiral 3-aminopiperidines:

  • Enzymatic Methods: Biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly route to chiral amines. These methods typically involve the asymmetric amination of a prochiral ketone precursor.

  • Synthesis from Chiral Pool: This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to construct the chiral piperidine core.

  • Catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions, such as asymmetric hydrogenation or reductive Heck reactions, provide powerful tools for establishing the desired stereocenter.

  • Classical Resolution: This traditional method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent.

  • Rearrangement Reactions: The Curtius or Hofmann rearrangement of chiral N-protected piperidine-3-carboxylic acid (nipecotic acid) derivatives can also yield enantiomerically enriched 3-aminopiperidines.[1]

The choice of synthetic route often depends on factors such as the desired enantiomer, substrate scope, scalability, and cost-effectiveness.

Data Presentation: Comparison of Synthetic Methods

MethodCatalyst/ReagentStarting MaterialProductYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Enzymatic Cascade Galactose Oxidase (GOase) & Imine Reductase (IRED)N-Cbz-protected L-ornithinolL-3-N-Cbz-aminopiperidineup to 54% (isolated)High enantiopurity[2][3][4]
Transaminase Catalysis Immobilized ω-transaminaseN-Boc-3-piperidone(S)-1-Boc-3-aminopiperidine-High optical purity[5][6][7]
Chiral Pool Synthesis -L-Glutamic acid3-(N-Boc amino) piperidine derivatives44% to 55% (overall)Enantiomerically pure
Classical Resolution D-mandelic acidRacemic 3-piperidine amide(R)-3-piperidine amide D-mandelic acid salt42.0%-[8]
Asymmetric 'Clip-Cycle' Chiral Phosphoric AcidN-Cbz-protected 1-amino-hex-5-enes3-Spiropiperidinesup to 87%up to 96:4 er[9]
Rh-Catalyzed Reductive Heck Rh-catalystPhenyl pyridine-1(2H)-carboxylate and Arylboronic acids3-substituted tetrahydropyridinesHighExcellent[10]

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Synthesis of (S)-1-Boc-3-aminopiperidine using Immobilized Transaminase

This protocol describes the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine from N-Boc-3-piperidone using an immobilized ω-transaminase.

Materials:

  • N-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., from Aspergillus terreus)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 200 mg of immobilized ω-transaminase and 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes to pre-incubate the enzyme.

  • Prepare a solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO.

  • Add the preheated (35 °C) substrate solution to the enzyme mixture.

  • Stir the reaction mixture at 50 °C and 550 rpm. Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Extract the aqueous filtrate with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure (S)-1-Boc-3-aminopiperidine.[7]

Protocol 2: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine from L-Glutamic Acid

This multi-step protocol outlines the synthesis of chiral 3-aminopiperidine derivatives starting from the chiral pool material, L-glutamic acid.

Step 1: Diethyl L-glutamate hydrochloride Synthesis

  • To a stirred solution of L-glutamic acid (10 g, 68 mmol) in absolute ethanol (100 mL), cool to 0 °C.

  • Bubble dry HCl gas through the solution for 4-5 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain diethyl L-glutamate hydrochloride as a white solid.

Step 2: N-Boc-diethyl L-glutamate Synthesis

  • Dissolve the diethyl L-glutamate hydrochloride (15 g, 62 mmol) in a 1:1 mixture of dioxane and water (100 mL).

  • Add triethylamine (18.8 g, 186 mmol) and di-tert-butyl dicarbonate (16.2 g, 74.4 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-diethyl L-glutamate.

Step 3: N-Boc-2-amino-1,5-pentanediol Synthesis

  • To a solution of N-Boc-diethyl L-glutamate (10 g, 33 mmol) in THF (100 mL) at 0 °C, add sodium borohydride (2.5 g, 66 mmol) portion-wise.

  • Add methanol (10 mL) dropwise to the suspension.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the diol.

Step 4: Ditosylate Synthesis

  • Dissolve the diol (5 g, 23 mmol) in pyridine (50 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (13.1 g, 69 mmol) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to obtain the ditosylate.

Step 5: 3-(N-Boc-amino)piperidine Synthesis

  • To a solution of the ditosylate (5 g, 9.5 mmol) in acetonitrile (50 mL), add the desired primary amine (e.g., benzylamine, 1.1 g, 10.45 mmol) and potassium carbonate (3.9 g, 28.5 mmol).

  • Reflux the mixture for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-substituted 3-(N-Boc-amino)piperidine.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_end Product Prochiral_Ketone Prochiral Ketone (e.g., N-Boc-3-piperidone) Enzymatic_Rxn Enzymatic Reaction (e.g., Transaminase) Prochiral_Ketone->Enzymatic_Rxn Chiral_Pool Chiral Pool (e.g., L-Glutamic Acid) Multi_Step Multi-Step Synthesis Chiral_Pool->Multi_Step Pyridine_Derivative Pyridine Derivative Catalytic_Rxn Catalytic Asymmetric Rxn (e.g., Hydrogenation) Pyridine_Derivative->Catalytic_Rxn Chiral_Product Chiral 3-Aminopiperidine Enzymatic_Rxn->Chiral_Product Multi_Step->Chiral_Product Catalytic_Rxn->Chiral_Product

Caption: General workflows for the asymmetric synthesis of chiral 3-aminopiperidine.

Enzymatic_Protocol_Workflow start Start enzyme_prep Prepare Immobilized Transaminase Slurry start->enzyme_prep substrate_prep Prepare N-Boc-3-piperidone Solution in DMSO start->substrate_prep reaction Combine and React at 50 °C enzyme_prep->reaction substrate_prep->reaction filtration Filter to Remove Enzyme reaction->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Purify by Column Chromatography extraction->purification end End Product: (S)-1-Boc-3-aminopiperidine purification->end

Caption: Workflow for the enzymatic synthesis of (S)-1-Boc-3-aminopiperidine.

References

Application Notes and Protocols: (S)-1-benzylpiperidin-3-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpiperidin-3-amine is a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the stereochemistry at the C3 position and the presence of a primary amine and a benzyl-protected secondary amine, makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The inherent chirality of this building block is crucial for creating stereospecific interactions with biological targets, which is a critical consideration in modern drug design. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive compounds, particularly focusing on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of enzyme inhibitors and modulators of the central nervous system (CNS). The piperidine ring is a common motif in many approved drugs, and the chiral amine at the 3-position allows for the introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2][3] This mechanism makes DPP-4 inhibitors an important class of oral hypoglycemic agents for the management of type 2 diabetes.[1]

The (S)- enantiomer of the 3-aminopiperidine moiety is crucial for potent inhibition of the DPP-4 enzyme. This compound serves as a key intermediate in the synthesis of several potent DPP-4 inhibitors.

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor This compound -derived DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_Uptake Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Levels Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Synthesis of Neuroactive Compounds

The benzylpiperidine scaffold is a privileged structure in the design of ligands for various CNS targets. Derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease. The stereochemistry of substituents on the piperidine ring can significantly influence the potency and selectivity of these compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of a key intermediate for DPP-4 inhibitors.

Protocol 1: Synthesis of (S)-N-(1-benzylpiperidin-3-yl)-5-chloropyridin-2-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,5-dichloropyridine.

Caption: Synthesis of a DPP-4 inhibitor intermediate.

Reagent/SolventM.W.SupplierPurity
This compound190.29Commercial>98%
2,5-Dichloropyridine147.99Commercial>99%
Potassium Carbonate (K₂CO₃)138.21Commercial>99%
N-Methyl-2-pyrrolidone (NMP)99.13CommercialAnhydrous
Ethyl Acetate (EtOAc)88.11CommercialHPLC Grade
Hexane86.18CommercialHPLC Grade
Dichloromethane (DCM)84.93CommercialHPLC Grade
Saturated aq. NaHCO₃-In-house-
Brine-In-house-
Anhydrous Na₂SO₄142.04Commercial>99%
  • To a solution of this compound (1.0 g, 5.25 mmol) in N-Methyl-2-pyrrolidone (NMP, 10 mL) in a sealed tube, add 2,5-dichloropyridine (0.85 g, 5.78 mmol) and potassium carbonate (1.45 g, 10.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 10-20% Ethyl Acetate in Hexane to afford the title compound.

ProductYieldAppearanceEnantiomeric Excess (ee)
(S)-N-(1-benzylpiperidin-3-yl)-5-chloropyridin-2-amine75%Off-white solid>99%

Enantiomeric excess was determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol outlines the conditions for determining the enantiomeric purity of the synthesized product.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detector
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
  • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

The resolution between the two enantiomers should be greater than 2.0 for accurate quantification.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the chiral building block to a potential drug candidate.

workflow start This compound (Chiral Building Block) synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) start->synthesis intermediate Chiral Intermediate (e.g., Pyrimidine derivative) synthesis->intermediate purification Purification (Column Chromatography) intermediate->purification analysis Chiral Purity Analysis (HPLC) purification->analysis further_modification Further Synthetic Modifications analysis->further_modification api Active Pharmaceutical Ingredient (API) further_modification->api biological_testing In vitro & In vivo Biological Evaluation api->biological_testing lead_optimization Lead Optimization biological_testing->lead_optimization

Caption: Drug development workflow using the chiral building block.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility in the stereoselective synthesis of DPP-4 inhibitors highlights its importance in modern drug discovery. The provided protocols offer a practical guide for researchers to utilize this building block in their synthetic endeavors. The careful control of stereochemistry, facilitated by such chiral synthons, is paramount in the development of potent and selective therapeutic agents.

References

Application Notes: (S)-1-benzylpiperidin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-benzylpiperidin-3-amine is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a chiral amine and a readily removable benzyl protecting group, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS) and in the design of specific enzyme inhibitors.[1][2] A primary application of this moiety is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[3][4]

Application I: Core Scaffold for PARP Inhibitors

The (S)-piperidine-3-yl motif, derived from this compound, is a key structural feature in several potent PARP inhibitors, most notably Niraparib (Zejula®).[3][4] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as "synthetic lethality".[5][6]

The piperidine ring in these inhibitors often serves to provide a basic amine functionality, which can form key interactions within the enzyme's active site and improve the physicochemical properties of the drug candidate.[7]

Quantitative Data: Potency of Piperidine-Containing PARP Inhibitors

The following table summarizes the inhibitory potency of Niraparib and other notable PARP inhibitors.

CompoundTarget(s)IC50 (nM)K_i_ (nM)Cell-Based Potency
Niraparib PARP-13.81.1Induces cytotoxicity in cancer cells; more effective in BRCA-mutant cells.[8]
PARP-22.10.6
Olaparib PARP-151.2Inhibits PARP activity at 30-100 nM doses in intact cells.[7]
PARP-211.0
Rucaparib PARP-11.41.4
PARP-2-28
Veliparib PARP-1-4.7
PARP-2-2.9

Data compiled from multiple sources.[4][7][8][9]

Signaling Pathway: Role of PARP-1 in DNA Repair

The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway, which is targeted by inhibitors derived from this compound.

PARP_Pathway cluster_dna DNA Strand cluster_parp PARP-1 Action cluster_inhibition Therapeutic Intervention DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 detects PARylation PARP-1 Activation & Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, Pol-β, LigIII) PARylation->Recruitment signals for Recruitment->DNA_damage repairs Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 inhibits & traps

PARP-1 role in Base Excision Repair and its inhibition.

Protocols

Protocol 1: Synthesis of a Niraparib Precursor

This protocol outlines a key step in the synthesis of Niraparib, involving the coupling of the piperidine moiety. The synthesis starts from a protected form of (S)-3-aminopiperidine, which is commercially available or can be synthesized from this compound via debenzylation followed by protection (e.g., with a Boc group).

Objective: To synthesize (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, a direct precursor to Niraparib.

Materials:

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • 2-bromo-2H-indazole-7-carboxamide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2-bromo-2H-indazole-7-carboxamide (1.1 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield the desired coupled product.

  • The final step to obtain Niraparib involves the deprotection of the Boc group using an acid like HCl in dioxane.

Experimental Workflow: Synthesis

The following diagram outlines the workflow for the key coupling and deprotection steps in Niraparib synthesis.

Synthesis_Workflow Start (S)-Boc-3-(4-aminophenyl)piperidine + 2-bromo-2H-indazole-7-carboxamide Coupling Ullmann Coupling (CuI, L-proline, K₂CO₃, DMSO, 90°C) Start->Coupling Workup Aqueous Workup & Extraction (Water, EtOAc) Coupling->Workup Purification Column Chromatography Workup->Purification Intermediate Protected Niraparib Precursor Purification->Intermediate Deprotection Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection FinalProduct Niraparib Deprotection->FinalProduct

Workflow for Niraparib synthesis from key intermediates.
Protocol 2: PARP-1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., Niraparib) dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).

  • Prepare serial dilutions of the test compound in assay buffer containing a final DMSO concentration of <1%.

  • In a separate reaction plate, prepare the PARP-1 reaction mixture: add assay buffer, activated DNA, and the test compound dilutions (or vehicle control).

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Immediately add biotinylated NAD⁺ to start the PARPylation reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib at high concentration) or by transferring the mixture to the histone-coated plate.

  • Transfer the reaction mixtures to the washed, histone-coated plate. The biotinylated, poly(ADP-ribosyl)ated histones will bind to the plate. Incubate for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate until color develops (typically 15-30 minutes).

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship: Structure-Activity Relationship (SAR)

The (S)-piperidine moiety is crucial for the activity of Niraparib. The diagram below shows the key structural elements and their contribution to binding and activity.

Key SAR elements of the Niraparib scaffold.

References

Application Notes and Protocols for N-Alkylation of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine is a valuable building block in medicinal chemistry, incorporated into the structure of numerous pharmaceutical agents. The ability to selectively functionalize the piperidine nitrogen (N1) is crucial for modulating the pharmacological properties of molecules containing this scaffold. However, the presence of a primary amino group at the 3-position introduces a challenge of chemoselectivity, as both nitrogen atoms are nucleophilic.

This document provides detailed protocols for the N-alkylation of 3-aminopiperidine, focusing on two primary methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . These protocols are designed to offer researchers reliable methods for the synthesis of N-substituted 3-aminopiperidine derivatives, with a focus on achieving selectivity for the piperidine nitrogen.

Core Concepts in Selective N-Alkylation of 3-Aminopiperidine

The selective N-alkylation of the piperidine nitrogen in unprotected 3-aminopiperidine is primarily governed by the differential nucleophilicity of the two amine groups. The secondary amine of the piperidine ring is generally more nucleophilic than the primary amino group at the 3-position. This difference can be exploited to achieve selective mono-alkylation at the N1 position.

Key strategies for controlling the selectivity of N-alkylation include:

  • Stoichiometry Control: Careful control over the molar equivalents of the alkylating agent is critical to favor mono-alkylation at the more reactive piperidine nitrogen and minimize side reactions such as dialkylation or alkylation at the 3-amino position.

  • Protecting Group Strategy: To ensure exclusive alkylation at the piperidine nitrogen, a common approach involves the transient protection of the more reactive 3-amino group, for example, with a tert-butoxycarbonyl (Boc) group.[1]

  • Choice of Reaction Conditions: The selection of the base, solvent, and temperature can significantly influence the selectivity of the alkylation reaction.

  • Reductive Amination: This method provides an alternative route that often favors mono-alkylation at the secondary amine and avoids the formation of quaternary ammonium salts, which can be a side product in direct alkylation with alkyl halides.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of unprotected 3-aminopiperidine with an alkyl halide. The key to achieving selectivity for the piperidine nitrogen is the careful control of stoichiometry and reaction conditions.

Materials:

  • 3-Aminopiperidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-aminopiperidine (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (0.9 - 1.0 eq.) dropwise to the stirred solution. The slow addition helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation at the more nucleophilic piperidine nitrogen.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated 3-aminopiperidine.

Data Presentation: Direct N-Alkylation of 3-Aminopiperidine

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (N1 vs. N3/Dialkylation)
Benzyl BromideK₂CO₃ACNRT12ModerateGood
Ethyl IodideEt₃NDCM0 to RT8ModerateModerate to Good
Methyl IodideDIPEADMFRT6GoodGood

Note: Yields and selectivities are indicative and can vary based on the specific reaction conditions and the purity of the starting materials. Optimization may be required for specific substrates.

Protocol 2: N-Alkylation via Reductive Amination

This one-pot procedure involves the in-situ formation of an imine or iminium ion between 3-aminopiperidine and an aldehyde or ketone, followed by reduction with a selective reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity for the secondary amine.

Materials:

  • 3-Aminopiperidine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) for NaBH₃CN)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 3-aminopiperidine (1.0 eq.) and the anhydrous solvent.

  • Add the aldehyde or ketone (1.0 - 1.2 eq.).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add the reducing agent (1.2 - 1.5 eq.) to the reaction mixture. Be aware that the reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: N-Alkylation of 3-Aminopiperidine via Reductive Amination

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT4High
AcetoneNaBH(OAc)₃DCMRT6Good
CyclohexanoneNaBH₃CNMeOHRT12Good

Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Visualizations

direct_alkylation cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 3-Aminopiperidine 3-Aminopiperidine Reaction_Vessel Reaction in Anhydrous Solvent 3-Aminopiperidine->Reaction_Vessel Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification N-Alkyl-3-aminopiperidine N-Alkyl-3-aminopiperidine Purification->N-Alkyl-3-aminopiperidine

Caption: Workflow for Direct N-Alkylation of 3-Aminopiperidine.

reductive_amination cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification cluster_product Product 3-Aminopiperidine 3-Aminopiperidine Imine_Formation Imine/Iminium Formation 3-Aminopiperidine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reducing_Agent Reducing Agent Reduction In-situ Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Intermediate Quenching Quenching Reduction->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification N-Alkyl-3-aminopiperidine N-Alkyl-3-aminopiperidine Purification->N-Alkyl-3-aminopiperidine

Caption: Workflow for N-Alkylation of 3-Aminopiperidine via Reductive Amination.

Conclusion

The selective N-alkylation of 3-aminopiperidine is a critical transformation in the synthesis of various biologically active compounds. The choice between direct alkylation and reductive amination will depend on the specific substrate, the desired product, and the available reagents. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve the desired N1-functionalized 3-aminopiperidine derivatives with good selectivity and yield. Further optimization of these methods for specific applications is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Benzyl-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry. The enantiomers of 1-benzyl-3-aminopiperidine serve as key intermediates in the development of various therapeutic agents. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for the separation of racemates, operating under mild conditions and often providing high enantiomeric excess (e.e.). Lipases, especially Candida antarctica lipase B (CALB), are robust and versatile biocatalysts frequently employed for the resolution of chiral amines through enantioselective acylation.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-benzyl-3-aminopiperidine using lipase-catalyzed acylation.

Principle of the Method

The enzymatic kinetic resolution of racemic 1-benzyl-3-aminopiperidine is based on the principle that one enantiomer of the amine reacts significantly faster with an acyl donor in the presence of a lipase than the other. This difference in reaction rates allows for the separation of the racemate into an acylated amine (amide) and the unreacted amine, both in enantiomerically enriched forms. The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. An ideal kinetic resolution achieves 50% conversion, yielding both the acylated product and the unreacted amine with 100% e.e.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products racemate Racemic (R/S)-1-benzyl-3-aminopiperidine enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme Enantioselective Acylation product (S)-N-(1-benzylpiperidin-3-yl)acetamide (Acylated Amine) enzyme->product Faster Reaction unreacted (R)-1-benzyl-3-aminopiperidine (Unreacted Amine) enzyme->unreacted Slower Reaction

Caption: Principle of enzymatic kinetic resolution of racemic 1-benzyl-3-aminopiperidine.

Recommended Materials and Reagents

Substrates and Reagents
ReagentSupplierGrade
Racemic 1-benzyl-3-aminopiperidineCommercially Available≥98%
Immobilized Candida antarctica Lipase B (Novozym 435)Commercially Available-
Ethyl AcetateCommercially AvailableAnhydrous, ≥99.5%
Methyl tert-butyl ether (MTBE)Commercially AvailableAnhydrous, ≥99%
TolueneCommercially AvailableAnhydrous, ≥99.5%
HexaneCommercially AvailableAnhydrous, ≥99%
DiethylamineCommercially Available≥99.5%
p-Toluenesulfonyl chlorideCommercially Available≥98%
AcetonitrileCommercially AvailableHPLC Grade
EthanolCommercially AvailableHPLC Grade
Phosphate Buffer ComponentsCommercially AvailableAnalytical Grade
Equipment
  • Orbital shaker incubator

  • Reaction vials with screw caps

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution

This protocol describes a representative procedure for the lipase-catalyzed kinetic resolution of racemic 1-benzyl-3-aminopiperidine. Optimization of parameters such as solvent, temperature, and reaction time may be necessary to achieve desired conversion and enantioselectivity.

G start Start step1 Add racemic 1-benzyl-3-aminopiperidine, solvent, and acyl donor to a reaction vial. start->step1 step2 Add immobilized lipase (Novozym 435). step1->step2 step3 Incubate the reaction mixture in an orbital shaker at a set temperature. step2->step3 step4 Monitor the reaction progress by taking aliquots and analyzing via chiral HPLC. step3->step4 step5 Stop the reaction at ~50% conversion by filtering off the enzyme. step4->step5 step6 Concentrate the filtrate under reduced pressure. step5->step6 step7 Separate the acylated amine and unreacted amine by column chromatography. step6->step7 end End step7->end

Caption: Workflow for the enzymatic kinetic resolution of 1-benzyl-3-aminopiperidine.

Procedure:

  • To a 10 mL screw-capped vial, add racemic 1-benzyl-3-aminopiperidine (e.g., 1 mmol, 190 mg).

  • Add an anhydrous organic solvent (e.g., 5 mL of MTBE).

  • Add the acyl donor (e.g., ethyl acetate, 1.5 mmol, 144 µL).

  • Add the immobilized lipase, Novozym 435 (e.g., 20 mg/mmol of substrate).

  • Seal the vial and place it in an orbital shaker incubator at a controlled temperature (e.g., 40-50 °C) with moderate agitation (e.g., 200 rpm).

  • Monitor the reaction progress by periodically taking small aliquots of the supernatant. Dilute the aliquot with the mobile phase and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue, containing the acylated amine and the unreacted amine, can be separated by standard column chromatography on silica gel.

Protocol for Chiral HPLC Analysis

As 1-benzyl-3-aminopiperidine lacks a strong chromophore for UV detection, derivatization is recommended to enhance sensitivity and improve chromatographic separation. A common approach is derivatization with p-toluenesulfonyl chloride.[1]

Derivatization Procedure:

  • Dissolve a small sample of the reaction mixture (or the purified amine) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to proceed to completion at room temperature.

  • Quench the reaction and prepare the sample for HPLC analysis.

HPLC Conditions (Example):

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Ethanol with 0.1% diethylamine (isocratic)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 228 nm
Injection Volume 10 µL

Note: These conditions are a starting point and may require optimization for the specific derivatized compound.

Data Presentation

The following tables present hypothetical yet plausible data based on the enzymatic resolution of similar amines, illustrating how results can be structured for clear comparison.

Table 1: Screening of Solvents for the Enzymatic Resolution

EntrySolventReaction Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)
1Toluene24489296
2MTBE1851>9997
3Hexane36458594
4Acetonitrile48<10--
Reaction conditions: Racemic 1-benzyl-3-aminopiperidine (1 mmol), ethyl acetate (1.5 mmol), Novozym 435 (20 mg), 45 °C.

Table 2: Effect of Temperature on the Enzymatic Resolution in MTBE

EntryTemperature (°C)Reaction Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)
13030499695
2402050>9996
35016529894
Reaction conditions: Racemic 1-benzyl-3-aminopiperidine (1 mmol), ethyl acetate (1.5 mmol), Novozym 435 (20 mg) in MTBE.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive enzymeUse fresh enzyme or check enzyme activity with a standard substrate.
Inappropriate solventScreen different anhydrous organic solvents (e.g., MTBE, toluene, hexane).
Low temperatureIncrease the reaction temperature (typically 40-60 °C for lipases).
Low enantioselectivity Suboptimal acyl donorScreen different acyl donors (e.g., vinyl acetate, isopropyl acetate).
Inappropriate enzymeWhile CALB is often effective, screening other lipases (e.g., from Pseudomonas cepacia) may be beneficial.
Poor peak separation in HPLC Suboptimal mobile phaseAdjust the mobile phase composition (e.g., ratio of organic modifier to alcohol) and additives (e.g., diethylamine concentration).
Inappropriate chiral columnTest different types of chiral stationary phases.

Conclusion

The enzymatic kinetic resolution of racemic 1-benzyl-3-aminopiperidine using immobilized Candida antarctica lipase B is a promising method for obtaining the enantiomerically pure forms of this valuable pharmaceutical intermediate. The provided protocols offer a robust starting point for developing a highly efficient and selective resolution process. Careful optimization of reaction parameters and analytical methods is crucial for achieving high yields and excellent enantiomeric purity.

References

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing (S)-3-amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. DPP-IV inhibitors, also known as gliptins, function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia.

The chiral aminopiperidine moiety is a key structural feature in several potent and selective DPP-IV inhibitors. While many established drugs in this class, such as Alogliptin and Linagliptin, incorporate (R)-3-aminopiperidine, the synthesis and evaluation of compounds containing the (S)-enantiomer are of significant interest for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of a DPP-IV inhibitor based on a scaffold similar to Alogliptin, but incorporating (S)-3-amino-1-Boc-piperidine as the key chiral building block. The protocols provided are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in this field.

Signaling Pathway of DPP-IV Inhibition

DPP-IV inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates the mechanism of action.

DPP_IV_Inhibition_Pathway Ingestion Food Ingestion Incretins Release of Incretin Hormones (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor (S)-3-aminopiperidine-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Levels Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of DPP-IV inhibitors.

Synthetic Workflow Overview

The synthesis of a DPP-IV inhibitor using (S)-3-amino-1-Boc-piperidine typically involves the coupling of this chiral amine with a suitable heterocyclic core. The following diagram outlines a general synthetic workflow.

Synthetic_Workflow Start_A Heterocyclic Precursor (e.g., 2-chloropyrimidine derivative) Coupling Nucleophilic Aromatic Substitution or Amide Coupling Start_A->Coupling Start_B (S)-3-amino-1-Boc-piperidine Start_B->Coupling Intermediate Boc-protected DPP-IV Inhibitor Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Product Final DPP-IV Inhibitor Deprotection->Final_Product Purification Purification and Characterization (e.g., Chromatography, Spectroscopy) Final_Product->Purification

Caption: General synthetic workflow for DPP-IV inhibitors.

Experimental Protocols

The following protocols describe the synthesis of an Alogliptin analogue using (S)-3-amino-1-Boc-piperidine.

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

This protocol describes the synthesis of the core heterocyclic structure required for coupling with the aminopiperidine.

Materials:

  • 6-chloro-3-methyluracil

  • 2-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloro-3-methyluracil (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain Intermediate 1.

Quantitative Data Summary Table 1: Synthesis of Intermediate 1

ParameterValueReference
Yield85-92%Adapted from Alogliptin synthesis literature
Purity (HPLC)>98%Adapted from Alogliptin synthesis literature
Melting Point210-215 °CAdapted from Alogliptin synthesis literature
Protocol 2: Coupling of Intermediate 1 with (S)-3-amino-1-Boc-piperidine (to form Boc-protected (S)-Alogliptin analogue)

This key step involves the nucleophilic aromatic substitution to couple the chiral amine with the pyrimidinedione core.

Materials:

  • Intermediate 1

  • (S)-3-amino-1-Boc-piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in DMSO, add (S)-3-amino-1-Boc-piperidine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the Boc-protected (S)-Alogliptin analogue.

Quantitative Data Summary Table 2: Synthesis of Boc-protected (S)-Alogliptin analogue

ParameterValueReference
Yield75-85%Adapted from Alogliptin synthesis literature
Purity (HPLC)>99%Adapted from Alogliptin synthesis literature
[α]D (c=1, CHCl₃)Specific rotation to be determinedN/A
Protocol 3: Deprotection of Boc-protected (S)-Alogliptin analogue

The final step involves the removal of the Boc protecting group to yield the active DPP-IV inhibitor.

Materials:

  • Boc-protected (S)-Alogliptin analogue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected (S)-Alogliptin analogue (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5.0 - 10.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the final (S)-Alogliptin analogue as a TFA salt.

Quantitative Data Summary Table 3: Synthesis of (S)-Alogliptin analogue

ParameterValueReference
Yield>90%Adapted from Alogliptin synthesis literature
Purity (HPLC)>99.5%Adapted from Alogliptin synthesis literature
Chiral Purity (chiral HPLC)>99% eeAdapted from Alogliptin synthesis literature
¹H NMR, ¹³C NMR, MSConsistent with the proposed structureTo be determined

Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis of a DPP-IV inhibitor utilizing (S)-3-amino-1-Boc-piperidine. The methodologies are based on well-established chemical transformations and can be adapted for the synthesis of a variety of analogues for further biological evaluation. The successful synthesis and characterization of these compounds will contribute to a deeper understanding of the structure-activity relationships of DPP-IV inhibitors and may lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes. Researchers should perform appropriate characterization (NMR, MS, etc.) at each step to verify the identity and purity of the synthesized compounds.

Application Notes and Protocols for the Synthesis of 3-Aminopiperidine via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine is a valuable building block in medicinal chemistry, appearing in the structure of numerous pharmaceutical agents. Its synthesis can be achieved through various methods, with the Curtius rearrangement offering a versatile route from piperidine-3-carboxylic acid (nipecotic acid) derivatives.[1][2][3][4][5] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the desired amine.[2][4][6] A key advantage of the Curtius rearrangement is its ability to proceed with retention of stereochemistry at the migrating carbon.[3][4]

This document provides a detailed experimental procedure for the synthesis of 3-aminopiperidine, focusing on a common strategy that employs a Boc-protected intermediate. This approach allows for controlled reactions and simplified purification. The protocol is divided into three main stages:

  • Formation of N-Boc-piperidine-3-carbonyl Azide: The carboxylic acid of N-Boc-piperidine-3-carboxylic acid is converted into an acyl azide.

  • Curtius Rearrangement and Trapping: The acyl azide is rearranged to an isocyanate, which is subsequently trapped with tert-butanol to yield a Boc-protected diamine.

  • Deprotection: The Boc protecting group is removed to yield the final product, 3-aminopiperidine, typically as a salt for improved stability.

Signaling Pathway and Experimental Workflow

The overall transformation from N-Boc-piperidine-3-carboxylic acid to 3-aminopiperidine hydrochloride is depicted in the following diagrams.

Curtius_Rearrangement_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product N-Boc-piperidine-3-carboxylic_acid N-Boc-piperidine-3-carboxylic Acid Acyl_Azide N-Boc-piperidine-3-carbonyl Azide N-Boc-piperidine-3-carboxylic_acid->Acyl_Azide DPPA, Et3N Isocyanate tert-Butyl (1-(isocyanato)piperidin-3-yl)carbamate Acyl_Azide->Isocyanate Heat (Δ) Boc_Diamine Di-tert-butyl piperidine-1,3-dicarbamate Isocyanate->Boc_Diamine t-BuOH 3-Aminopiperidine_HCl 3-Aminopiperidine Hydrochloride Boc_Diamine->3-Aminopiperidine_HCl HCl

Caption: Reaction pathway for the synthesis of 3-aminopiperidine.

Experimental_Workflow Start Start: N-Boc-piperidine- 3-carboxylic Acid Step1 Step 1: Acyl Azide Formation - Dissolve starting material and Et3N in toluene - Add DPPA Start->Step1 Step2 Step 2: Curtius Rearrangement & Trapping - Add tert-butanol - Heat to reflux Step1->Step2 Step3 Step 3: Work-up and Purification - Cool and concentrate - Aqueous work-up (extraction) - Column chromatography Step2->Step3 Intermediate Intermediate: Di-tert-butyl piperidine- 1,3-dicarbamate Step3->Intermediate Step4 Step 4: Deprotection - Dissolve intermediate in ethanol - Add concentrated HCl - Stir at room temperature Intermediate->Step4 Step5 Step 5: Isolation - Cool to induce precipitation - Filter and wash the solid - Dry under vacuum Step4->Step5 End End Product: 3-Aminopiperidine Dihydrochloride Step5->End

Caption: Experimental workflow for 3-aminopiperidine synthesis.

Experimental Protocols

Materials and Reagents

ReagentSupplierPurity
N-Boc-piperidine-3-carboxylic acidCommercial>98%
Diphenylphosphoryl azide (DPPA)Commercial>97%
Triethylamine (Et3N)Commercial>99%
tert-Butanol (t-BuOH)CommercialAnhydrous
TolueneCommercialAnhydrous
Ethyl acetate (EtOAc)CommercialReagent grade
HexanesCommercialReagent grade
Saturated aqueous sodium bicarbonate (NaHCO3)In-house prep.-
BrineIn-house prep.-
Anhydrous sodium sulfate (Na2SO4)Commercial-
Hydrochloric acid (HCl), concentratedCommercial37%
Ethanol (EtOH)CommercialAnhydrous

Protocol 1: Synthesis of Di-tert-butyl piperidine-1,3-dicarbamate

This protocol details the one-pot Curtius rearrangement of N-Boc-piperidine-3-carboxylic acid and subsequent trapping of the isocyanate with tert-butanol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous toluene (approximately 0.2 M concentration). Add triethylamine (1.2 eq) to the solution.

  • Acyl Azide Formation: Cool the mixture to 0 °C using an ice bath. Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Curtius Rearrangement and Trapping: Add anhydrous tert-butanol (3.0 eq) to the reaction mixture. Heat the flask to reflux (approximately 110 °C) and maintain this temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield di-tert-butyl piperidine-1,3-dicarbamate as a solid.

Quantitative Data for Protocol 1

Starting MaterialReagents (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
N-Boc-piperidine-3-carboxylic acidDPPA (1.1), Et3N (1.2), t-BuOH (3.0)Toluene11012-24Di-tert-butyl piperidine-1,3-dicarbamate70-85

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Protocol 2: Synthesis of 3-Aminopiperidine Dihydrochloride

This protocol describes the removal of the Boc protecting groups to yield the final product.

  • Reaction Setup: In a round-bottom flask, dissolve the purified di-tert-butyl piperidine-1,3-dicarbamate (1.0 eq) in ethanol.

  • Acid Addition: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in ethanol (e.g., 2 M solution, excess) with stirring.

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature overnight. A white precipitate is expected to form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then dry under vacuum to obtain 3-aminopiperidine dihydrochloride as a white solid.[7]

Quantitative Data for Protocol 2

Starting MaterialReagent (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
Di-tert-butyl piperidine-1,3-dicarbamateHCl (excess)EthanolRoom Temp.12-163-Aminopiperidine dihydrochloride>90

Note: The product is isolated as the dihydrochloride salt.

Safety Precautions

  • Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care in a well-ventilated fume hood.

  • Acyl azides are potentially explosive, especially when heated. It is recommended to perform the reaction behind a blast shield and avoid isolating the acyl azide intermediate.

  • Sodium azide , if used as an alternative azide source, is highly toxic and can form explosive heavy metal azides. It also reacts with acid to produce highly toxic hydrazoic acid gas.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

This detailed protocol provides a robust method for the synthesis of 3-aminopiperidine, a key intermediate for pharmaceutical research and development. By following these procedures and adhering to the safety precautions, researchers can effectively produce this valuable compound.

References

Application Note: A Practical Guide to the Synthesis and Structure-Activity Relationship (SAR) Studies of (S)-1-benzylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-benzylpiperidin-3-amine is a versatile chiral building block of significant interest in medicinal chemistry.[1] Its rigid piperidine scaffold and the presence of a primary amine allow for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug discovery. This scaffold is a key intermediate in the development of therapeutic agents targeting a range of biological entities, including central nervous system (CNS) agents where it may help in modulating neurotransmitter systems.[1][2] This application note provides detailed protocols for the synthesis of derivatives of this compound and guidance on performing Structure-Activity Relationship (SAR) studies.

General Synthetic Strategies for Derivatization

The primary amino group at the 3-position of the piperidine ring is the main site for chemical modification. The two most common and versatile methods for creating a library of derivatives are amide bond formation and reductive amination.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_synthesis Synthetic Routes cluster_derivatives Derivative Library cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start This compound amide Amide Coupling (Carboxylic Acids, Coupling Reagents) start->amide reductive Reductive Amination (Aldehydes/Ketones, Reducing Agents) start->reductive derivatives Library of this compound Derivatives amide->derivatives reductive->derivatives assay Biological Assays (e.g., Binding Assays, Enzyme Inhibition) derivatives->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using a carbodiimide coupling agent.[3][4][5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF (0.1 M), add DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Finally, add the coupling agent, DIC or EDC (1.5 equivalents), and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide derivative.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the synthesis of N-substituted derivatives via reductive amination of this compound with an aldehyde or ketone.[6][7][8]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE (0.1 M).

  • If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add the reducing agent, STAB or NaBH3CN (1.5 equivalents), portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure relates to biological activity, thereby guiding the optimization of lead compounds.[9][10][11][12] A systematic modification of the this compound scaffold and subsequent biological evaluation can reveal key structural features required for potency and selectivity.

Quantitative Data for SAR Analysis

The following table presents data for a series of 1-benzylpiperidine derivatives and their binding affinity for the σ1 receptor (σ1R), illustrating a typical dataset used for SAR analysis.[13]

Compound IDR Group (Linker)StructureKi (hσ1R) [nM]
1 -NH-29.2
2 -NH-(CH₂)₂-7.57 ± 0.59
3 -NH-(CH₂)₃-2.97 ± 0.22
4 -NH-(CH₂)₄-3.97 ± 0.66

Data adapted from a study on σ1/2 receptor ligands.[13]

SAR_Diagram SAR Insights for 1-Benzylpiperidine Derivatives at σ1R cluster_scaffold Core Scaffold cluster_linker Linker Modification cluster_conclusion SAR Conclusion scaffold 1-Benzylpiperidine L0 Amino (n=0) Ki = 29.2 nM scaffold->L0 Modification L2 Ethylamino (n=2) Ki = 7.57 nM L0->L2 Increase Length conclusion Optimal linker length is a propyl group (n=3) for high σ1R affinity. L0->conclusion L3 Propylamino (n=3) Ki = 2.97 nM L2->L3 Increase Length L2->conclusion L4 Butylamino (n=4) Ki = 3.97 nM L3->L4 Increase Length L3->conclusion L4->conclusion

Caption: SAR visualization of linker length modification on σ1R affinity.

The data and the corresponding SAR diagram clearly indicate that the length of the linker between the 1-benzylpiperidine moiety and the pyridine ring is a critical determinant of σ1R affinity.[13] An increase in linker length from a direct amino connection (n=0) to a propylamino linker (n=3) results in a significant increase in binding affinity.[13] However, further extension to a butylamino linker (n=4) leads to a slight decrease in affinity, suggesting an optimal linker length for interaction with the receptor binding pocket.[13]

Conclusion

This application note provides robust and detailed protocols for the synthesis of this compound derivatives through amide coupling and reductive amination. Furthermore, it highlights the importance of systematic SAR studies, exemplified by the analysis of linker length on σ1 receptor binding affinity. These methodologies and principles can be broadly applied to the discovery and optimization of novel drug candidates based on this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: (S)-1-Benzylpiperidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-benzylpiperidin-3-amine, a key chiral intermediate in pharmaceutical development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions to improve reaction yield and purity.

Issue 1: Low Overall Yield

Question: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:

  • Sub-optimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time can significantly impact the yield. It is crucial to optimize these parameters for your specific synthetic pathway.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation and the formation of enamines.[2]

  • Incomplete Reactions: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Amine compounds can be particularly challenging to purify via silica gel chromatography due to their basicity.[4]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (TLC/HPLC) start->check_completion optimize_conditions Optimize reaction conditions (temp, time, solvent) check_completion->optimize_conditions No side_reactions Are there significant side products? check_completion->side_reactions Yes optimize_conditions->side_reactions modify_reagents Modify stoichiometry or choice of reagents side_reactions->modify_reagents Yes workup_loss Is product lost during work-up/purification? side_reactions->workup_loss No modify_reagents->workup_loss optimize_purification Optimize extraction and purification methods workup_loss->optimize_purification Yes end Improved Yield workup_loss->end No optimize_purification->end

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Over-Alkylation Byproduct

Question: I am observing a significant amount of a higher molecular weight impurity, likely from over-alkylation on the piperidine nitrogen. How can I prevent this?

Answer: Over-alkylation, the addition of a second benzyl group to the piperidine nitrogen, is a common side reaction. Here are strategies to minimize its formation:

  • Control Stoichiometry: Use a controlled excess of the amine starting material relative to the benzylating agent (e.g., benzyl bromide or benzaldehyde).

  • Slow Addition of Reagents: Add the benzylating agent slowly to the reaction mixture, especially at low temperatures, to maintain a low instantaneous concentration.

  • Choice of Benzylating Agent: Using benzyl alcohol in the presence of a suitable catalyst can sometimes offer better control over N-benzylation compared to more reactive benzyl halides.[5]

  • Protecting Groups: If direct benzylation of 3-aminopiperidine is problematic, consider protecting the primary amine with a group like Boc (tert-butoxycarbonyl) before N-benzylation, followed by deprotection.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Purifying amines can be challenging due to their basicity and potential for streaking on silica gel.

  • Acid-Base Extraction: Utilize the basicity of the amine for purification. An acid wash (e.g., with dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be extracted back into an organic solvent.

  • Modified Column Chromatography: If column chromatography is necessary, consider these modifications:

    • Basified Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites and reduce streaking.

    • Amine in Eluent: Add a small percentage of a volatile amine (e.g., triethylamine) to the eluent system.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[6]

Issue 4: Low Enantiomeric Purity

Question: The enantiomeric excess (ee) of my this compound is lower than expected. What could be the cause and how can I improve it?

Answer: Maintaining chiral integrity is crucial. Low enantiomeric purity can result from:

  • Racemization of Starting Material: Ensure the chiral purity of your starting material, such as (S)-3-aminopiperidine, is high.

  • Racemizing Reaction Conditions: Harsh reaction conditions (e.g., high temperatures or strongly acidic/basic environments) can potentially lead to racemization.

  • Inaccurate Measurement of Enantiomeric Excess: The method used to determine the ee must be validated. Chiral HPLC is the standard method for this analysis. Often, derivatization of the amine is required to achieve good separation of the enantiomers on a chiral column.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods include:

  • Reductive Amination: This involves the reaction of a piperidone derivative with an amine in the presence of a reducing agent. For this specific target, one could envision a reaction between 1-benzyl-3-piperidone and ammonia, or 3-aminopiperidine and benzaldehyde. The latter is more common when starting with the chiral amine.[8]

  • N-Alkylation of a Chiral Precursor: Direct N-benzylation of enantiomerically pure (S)-3-aminopiperidine with a benzylating agent like benzyl bromide or benzyl chloride.[9]

  • Synthesis from Chiral Pool Starting Materials: Enantiomerically pure 3-aminopiperidine derivatives can be synthesized from natural sources like L-glutamic acid.[10]

Q2: What are the recommended reducing agents for the reductive amination synthesis of this compound?

A2: Several reducing agents can be used, each with its own advantages and disadvantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of imines in the presence of aldehydes. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).[8]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines, does not require acidic conditions.Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at acidic pH.Highly toxic (releases HCN in strong acid), requires pH control.
Catalytic Hydrogenation (H₂/Catalyst) "Green" reagent, high yielding.Requires specialized equipment (hydrogenator), may reduce other functional groups.

Q3: How can I determine the enantiomeric purity of my this compound?

A3: The most reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . Since the target molecule lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. A common derivatizing agent is para-toluenesulfonyl chloride (PTSC), which introduces a UV-active group and allows for the separation of the diastereomeric derivatives on a chiral column.[7]

Experimental Protocol: Chiral HPLC Analysis (with Derivatization)

  • Derivatization: React a small sample of the this compound with an excess of p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • HPLC Analysis: Inject the derivatized sample onto a suitable chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase would be a mixture of a polar organic solvent like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[7]

  • Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 228 nm).[7]

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Q4: What is a typical experimental protocol for the synthesis of this compound via N-benzylation?

A4: The following is a general protocol for the N-benzylation of (S)-3-aminopiperidine.

Materials:

  • (S)-3-aminopiperidine

  • Benzyl bromide or benzyl chloride

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (S)-3-aminopiperidine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the base (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the benzylating agent (1.0-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Reaction Workflow: N-Benzylation of (S)-3-aminopiperidine

N_Benzylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-3-aminopiperidine and base in solvent cool Cool to 0 °C start->cool add_benzyl_halide Slowly add benzyl halide cool->add_benzyl_halide react Stir at room temperature add_benzyl_halide->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench Complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify (chromatography/crystallization) concentrate->purify product This compound purify->product

Caption: A typical workflow for N-benzylation synthesis.

References

Technical Support Center: Chiral Separation of Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of aminopiperidines?

The chiral separation of aminopiperidines presents several challenges primarily due to their chemical nature. Their basicity often leads to strong interactions with the stationary phase, which can result in poor peak shape, specifically peak tailing.[1][2] Additionally, many aminopiperidines lack a strong chromophore, making them difficult to detect using standard UV detectors without derivatization.[3][4]

Q2: How do I select the appropriate chiral stationary phase (CSP) for my aminopiperidine sample?

The selection of a suitable CSP is crucial for successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad applicability.[4][5][6] Immobilized polysaccharide-based columns are often preferred as they offer greater solvent compatibility and robustness compared to coated phases.[7][8] Other CSPs, including protein-based, cyclodextrin, and macrocyclic antibiotic phases, can also be effective and should be considered during method development.[6][9] An empirical screening approach with a variety of CSPs is often the most effective strategy.

Q3: What is the role of mobile phase additives in the separation of aminopiperidine enantiomers?

Mobile phase additives are critical for optimizing the chiral separation of basic compounds like aminopiperidines.

  • Basic Additives: Small amounts (typically 0.1-0.5%) of a basic additive, such as diethylamine (DEA), are commonly added to the mobile phase.[7][10] These additives compete with the basic analyte for active sites on the stationary phase, which helps to improve peak shape and reduce tailing.[1]

  • Acidic Additives: Surprisingly, the addition of a small amount of an acidic additive, like formic or acetic acid, can also enhance separation and in some cases, even reverse the elution order of the enantiomers.[5][11]

  • Combined Additives: A combination of both acidic and basic additives can sometimes provide the best results.[11]

Q4: When should I consider pre-column derivatization for aminopiperidine analysis?

Pre-column derivatization is a valuable technique to address two key challenges in aminopiperidine analysis:

  • Poor UV Detection: If your aminopiperidine lacks a suitable chromophore, derivatization with a UV-active reagent can significantly enhance detection sensitivity.[3][4] Common derivatizing agents include p-toluenesulfonyl chloride (PTSC) and benzoyl chloride.[3][12]

  • Improved Chromatographic Performance: Derivatization can also modify the analyte's properties to improve its interaction with the CSP and enhance resolution.[4]

Q5: What are the benefits of using Supercritical Fluid Chromatography (SFC) for chiral aminopiperidine separations?

SFC offers several advantages over traditional HPLC for the chiral separation of aminopiperidines:

  • Speed: SFC methods are typically 3-5 times faster than HPLC methods.[13]

  • Reduced Solvent Consumption: The primary mobile phase in SFC is compressed carbon dioxide, which is less expensive and more environmentally friendly than the organic solvents used in HPLC.[14]

  • Unique Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable alternative for difficult separations.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of aminopiperidines.

Problem Potential Causes Recommended Solutions
Poor Resolution Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, protein-based).
Sub-optimal mobile phase composition.Optimize the type and concentration of the organic modifier. Systematically evaluate the effect of basic and/or acidic additives.[5][11]
High temperature.Lower the column temperature, as chiral separations are often more effective at sub-ambient temperatures.
Peak Tailing Strong interaction of the basic analyte with the stationary phase.Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to reduce secondary interactions.[1][7][10]
Column overload.Reduce the sample concentration or injection volume.[15]
Column contamination or degradation.Use a guard column to protect the analytical column.[16] If performance degrades, consider a column wash or regeneration procedure if using an immobilized CSP.[8]
Long Run Times High retention of the analyte.Increase the strength of the organic modifier in the mobile phase.
Low flow rate.Increase the flow rate, being mindful of the column's pressure limits.
Consider switching to a faster technique like SFC.[13]
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column (disconnect from the detector first).[16] Check for blockages in the tubing and fittings. Use an in-line filter.[17]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[16]
Loss of Selectivity Column contamination.Flush the column with a strong, compatible solvent. For immobilized phases, a regeneration procedure may be necessary.[8][16]
Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
No or Small Peaks Detector issue.Ensure the detector lamp is on and functioning correctly.[18]
Injection problem.Check the injector for proper operation and ensure the correct sample volume is being injected.
Sample degradation.Ensure the sample is stable in the sample solvent.

Experimental Protocols

General Protocol for Chiral Method Development
  • Analyte Characterization: Determine the pKa and UV absorbance properties of the aminopiperidine. If UV absorbance is low, consider derivatization.

  • CSP Screening: Screen a diverse set of chiral stationary phases (at least 3-4), including polysaccharide-based columns (e.g., cellulose and amylose derivatives).

  • Mobile Phase Screening:

    • For normal phase mode, start with a mobile phase of hexane/ethanol or hexane/isopropanol.

    • For polar organic mode, use acetonitrile or methanol.

    • For reversed-phase mode, use a buffered aqueous solution with acetonitrile or methanol.

  • Additive Optimization: Systematically evaluate the effect of adding a basic modifier (e.g., 0.1% DEA) and/or an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase.[5][7][11]

  • Parameter Optimization: Once a promising separation is achieved, optimize other parameters such as column temperature, flow rate, and the precise composition of the mobile phase to maximize resolution.

Protocol for Pre-Column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This is a general protocol and may require optimization for your specific aminopiperidine.[3]

  • Sample Preparation: Dissolve a known amount of the aminopiperidine sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: Add a slight molar excess of p-toluenesulfonyl chloride (PTSC) to the sample solution.

  • Base Addition: Add a base (e.g., triethylamine or pyridine) to catalyze the reaction and neutralize the HCl byproduct.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by a suitable technique (e.g., TLC or achiral HPLC).

  • Quenching: Once the reaction is complete, quench any remaining PTSC with a small amount of water or a primary amine.

  • Analysis: Dilute the derivatized sample with the mobile phase and inject it into the chiral HPLC system.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase - Freshly prepared? - Correct composition? start->check_mobile_phase check_column Inspect Column - Correct column installed? - Any visible damage? check_mobile_phase->check_column check_system Review System Parameters - Flow rate correct? - Temperature set? check_column->check_system adjust_additives Adjust Mobile Phase Additives - Add/increase basic additive (e.g., DEA) - Try acidic additive check_system->adjust_additives If peak shape is poor optimize_conditions Optimize Chromatographic Conditions - Change organic modifier - Adjust temperature/flow rate check_system->optimize_conditions If resolution is poor adjust_additives->optimize_conditions end Problem Resolved adjust_additives->end If separation is successful column_maintenance Perform Column Maintenance - Flush with strong solvent - Regenerate (immobilized CSPs) optimize_conditions->column_maintenance If still no improvement optimize_conditions->end If separation is successful consider_new_column Consider a Different CSP column_maintenance->consider_new_column consider_new_column->end

Caption: A workflow diagram for troubleshooting common issues in chiral HPLC.

MethodDevelopment start Start Method Development uv_check Does analyte have a strong chromophore? start->uv_check derivatize Perform Pre-Column Derivatization uv_check->derivatize No csp_screening Screen Multiple CSPs (e.g., Polysaccharide-based) uv_check->csp_screening Yes derivatize->csp_screening mobile_phase_screening Screen Mobile Phases (NP, RP, Polar Organic) csp_screening->mobile_phase_screening additive_optimization Optimize Additives (Basic and/or Acidic) mobile_phase_screening->additive_optimization parameter_optimization Optimize Temperature, Flow Rate, and Composition additive_optimization->parameter_optimization final_method Final Validated Method parameter_optimization->final_method

Caption: A decision tree for developing a chiral separation method for aminopiperidines.

References

removing benzyl protecting group from piperidine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

<_>

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of a benzyl protecting group from a piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl group from a piperidine nitrogen?

A1: The most prevalent methods for N-debenzylation of piperidines are catalytic hydrogenation and the use of chloroformate reagents.

  • Catalytic Hydrogenation: This is a widely used, clean, and efficient method.[1] It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[1] The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor molecule in a process called catalytic transfer hydrogenation (CTH).[1][2]

  • Chloroformate Reagents: Reagents like 1-chloroethyl chloroformate (ACE-Cl) offer a milder alternative to catalytic hydrogenation and are particularly useful for substrates with functional groups sensitive to reduction.[3][4] This method proceeds through a carbamate intermediate that is subsequently hydrolyzed to yield the secondary amine.[3]

Q2: My catalytic hydrogenation for N-debenzylation is sluggish or incomplete. What are the potential causes and solutions?

A2: Several factors can contribute to an inefficient catalytic hydrogenation. Common issues include catalyst quality, reaction conditions, and the nature of the substrate itself.[5] For N-benzyl amines, the reaction can sometimes be slow, with some reactions requiring extended periods, even up to two weeks, to reach completion.[5]

Q3: Can I use 5% Pd/C instead of 10% Pd/C for my N-debenzylation?

A3: While 10% Pd/C is commonly cited in procedures, you can often compensate for a lower catalyst loading (e.g., 5% Pd/C) by increasing the reaction time.[6][7] However, the efficiency of N-debenzylation is highly substrate-dependent, so optimization may be necessary.[5]

Q4: I am observing side products or no reaction with ACE-Cl debenzylation. What should I check?

A4: Inefficient debenzylation using ACE-Cl can be due to moisture, improper temperature control, or incorrect stoichiometry. Ensure all reagents and solvents are anhydrous. The reaction temperature is also a critical parameter that should be carefully controlled.[3]

Troubleshooting Guides

Catalytic Hydrogenation (H₂/Pd/C and CTH)

This guide addresses common issues encountered during N-debenzylation via catalytic hydrogenation.

Problem Potential Cause Troubleshooting Steps
Slow or incomplete reaction Poor quality or deactivated catalyst.[5]- Use fresh, high-quality Pd/C catalyst. - If the catalyst is old, consider a "pre-reduction" step before adding the substrate.[6] - Ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors.[8]
Insufficient hydrogen pressure or poor mixing.[6]- For balloon hydrogenation, ensure a good seal and positive hydrogen pressure. - For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is added in sufficient excess.[9] - Vigorous stirring is crucial to maximize catalyst exposure to the substrate and hydrogen source.[6]
Amine substrate poisoning the catalyst.[6][10]- Add a stoichiometric amount of acid (e.g., HCl, acetic acid) to form the amine salt, which can prevent catalyst poisoning.[6][11]
Substrate-specific difficulty.[5]- Increase catalyst loading (e.g., from 5% to 10% Pd/C).[5] - Increase reaction time.[5] - Increase temperature, if the substrate is stable.
Dechlorination of aromatic chlorides Over-reduction by the catalyst.[12]- Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Use a less active catalyst or milder reaction conditions. - Some studies suggest that the dehalogenation can occur sequentially after debenzylation.[12]
1-Chloroethyl Chloroformate (ACE-Cl) Debenzylation

This guide provides solutions for common problems during N-debenzylation using ACE-Cl.

Problem Potential Cause Troubleshooting Steps
Low yield or no reaction Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.- Optimize the reaction temperature. Some protocols specify a range of 20-25°C.[3]
Incomplete formation of the carbamate intermediate.- Ensure the correct stoichiometry of ACE-Cl is used. - Consider adding a non-nucleophilic base, like N,N-diisopropylethylamine (Hünig's base), to facilitate the reaction.[13]
Formation of unexpected byproducts Incomplete hydrolysis of the carbamate intermediate.- Ensure complete solvolysis (e.g., by refluxing in methanol) to cleave the carbamate.[3][14]
Side reactions with other functional groups.- While ACE-Cl is selective, check for potential reactivity with other sensitive groups in your molecule.[4]

Experimental Protocols

General Procedure for Catalytic Transfer Hydrogenation (CTH)

This protocol is a general guideline for the N-debenzylation of piperidines using palladium on carbon and ammonium formate as the hydrogen donor.[2][9]

  • Reaction Setup: In a round-bottom flask, suspend the N-benzylpiperidine derivative (1 equivalent) and 10% Pd/C (typically 10-50 wt% of the substrate) in a suitable solvent (e.g., methanol, ethanol).[2][9]

  • Addition of Hydrogen Donor: Add ammonium formate (4-5 equivalents) to the stirred suspension in a single portion under a nitrogen atmosphere.[2][9]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude debenzylated piperidine. Further purification can be done by chromatography or crystallization if necessary.

General Procedure for Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)

This protocol provides a general method for N-debenzylation using ACE-Cl.[3][14]

  • Carbamate Formation: Dissolve the N-benzylpiperidine derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere. Cool the solution in an ice bath. Add 1-chloroethyl chloroformate (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until the formation of the carbamate intermediate is complete (monitor by TLC or LC-MS).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Solvolysis: Add methanol to the residue and heat the mixture to reflux to effect the cleavage of the carbamate.[14]

  • Isolation: After cooling, remove the methanol under reduced pressure. The product is often obtained as the hydrochloride salt. If the free base is desired, an aqueous work-up with a suitable base (e.g., NaHCO₃, K₂CO₃) followed by extraction with an organic solvent is necessary.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for N-Debenzylation

CatalystHydrogen SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
10% Pd/CH₂ (balloon)EtOHRoom TempOvernight100
10% Pd/CAmmonium FormateMeOHReflux10-30 min90-98[2][9]
10% Pd/C & 10% Nb₂O₅/CH₂ (balloon)MeOHRoom Temp45 min99[10]
5% Pd/CH₂ (balloon)MeOH50>24 hIncomplete[5]

Table 2: Conditions for Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)

SubstrateSolventTemperature (°C)Reaction Time (Carbamate formation)SolvolysisYield (%)Reference
Tertiary AminesDichloroethane20-25~2 hoursMethanolup to 96.3[3]
N-EthylpiperidineDichloroethaneRefluxNot specifiedMethanol100 (as HCl salt)[15]

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_ace_cl ACE-Cl Method start_H2 Start with N-Benzylpiperidine react_H2 React with H₂ source (H₂ gas or donor) and Pd/C catalyst start_H2->react_H2 workup_H2 Filter to remove catalyst react_H2->workup_H2 product_H2 Isolated Piperidine workup_H2->product_H2 start_ace Start with N-Benzylpiperidine react_ace React with ACE-Cl to form carbamate start_ace->react_ace solvolysis_ace Solvolysis (e.g., reflux in MeOH) react_ace->solvolysis_ace product_ace Isolated Piperidine (often as HCl salt) solvolysis_ace->product_ace

Caption: General experimental workflows for N-debenzylation.

troubleshooting_hydrogenation problem Slow or Incomplete Hydrogenation? catalyst_check Is the catalyst fresh and of good quality? problem->catalyst_check Check conditions_check Are H₂ pressure and mixing adequate? catalyst_check->conditions_check Yes solution_catalyst Use fresh catalyst or pre-reduce old catalyst. catalyst_check->solution_catalyst No poisoning_check Could the amine be poisoning the catalyst? conditions_check->poisoning_check Yes solution_conditions Ensure positive H₂ pressure and vigorous stirring. conditions_check->solution_conditions No substrate_issue Is it a difficult substrate? poisoning_check->substrate_issue No solution_poisoning Add acid to form the amine salt. poisoning_check->solution_poisoning Yes solution_substrate Increase catalyst loading, reaction time, or temperature. substrate_issue->solution_substrate Yes

Caption: Troubleshooting logic for catalytic hydrogenation.

References

how to avoid racemization during functional group manipulation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Integrity in Synthesis

Welcome to the technical support center for maintaining stereochemical integrity during chemical synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent racemization during functional group manipulations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in research and drug development?

A: Racemization is a chemical process that converts an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers.[1][2] This resulting 1:1 mixture is called a racemate or racemic mixture and is optically inactive because the optical rotations of the two enantiomers cancel each other out.[3][4]

In the context of drug development, racemization is a significant concern. The U.S. Food and Drug Administration (FDA) has specific guidelines for optically active drugs because enantiomers, while chemically similar, can have vastly different biological effects in the chiral environment of the human body.[5][6] One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful or toxic side effects (the distomer).[6][7] The classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[7] Therefore, preventing racemization is crucial for ensuring the safety, efficacy, and dosage accuracy of chiral drugs.[5][8]

Q2: What are the primary chemical mechanisms that lead to racemization?

A: Racemization typically occurs through the formation of a planar, achiral intermediate that loses the original stereochemical information at the chiral center.[1][3] The main mechanisms include:

  • Carbocation Formation: In reactions proceeding through an SN1 mechanism, the leaving group departs, forming a flat, trigonal planar carbocation.[2][3] A subsequent nucleophilic attack can then occur from either face of the plane with equal probability, leading to a racemic mixture of products.[3][9]

  • Carbanion/Enolate Formation: If a chiral center has an acidic proton (a hydrogen atom), a base can abstract it to form a planar carbanion or enolate intermediate.[1][4] When this intermediate is reprotonated, the proton can add to either face, resulting in both enantiomers.[4] This is common for compounds with a chiral carbon adjacent to a carbonyl group.

  • Oxazolone Formation: In peptide synthesis, the activation of an N-protected amino acid can lead to the formation of a transient oxazolone intermediate.[10] The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a rapid loss of stereochemical integrity.[10]

Q3: Which reaction conditions are most likely to cause racemization?

A: Several experimental factors can significantly increase the risk of racemization:

  • Elevated Temperatures: Higher temperatures increase the rate of most reactions, including the pathways that lead to racemization.[2][5][10]

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the formation of planar intermediates. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) are particularly effective at abstracting α-protons, promoting racemization.[10][11]

  • Choice of Solvents: The polarity and protic nature of the solvent can influence the stability of racemization-prone intermediates.

  • Prolonged Reaction Times: Extended exposure to harsh conditions (heat, acid, or base) increases the likelihood that a chiral molecule will racemize.[10] In peptide synthesis, long pre-activation times for the amino acid can also increase the risk.[10][11]

Troubleshooting Guides

This section addresses specific experimental problems related to racemization and offers targeted solutions.

Problem 1: Significant racemization is detected during a peptide coupling reaction.
  • Symptoms: HPLC or NMR analysis of the crude peptide product shows a significant diastereomeric impurity, indicating that the chiral center of the coupled amino acid has inverted.[10]

  • Troubleshooting Steps:

    • Evaluate Your Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU, while efficient, can promote racemization, especially with strong bases.[10]

      • Solution: Switch to a carbodiimide-based method, which is generally less prone to racemization when used with an additive. The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma is highly recommended as a safer and effective alternative to HOBt.[10][11]

    • Assess the Base: Strong, non-hindered bases like DIPEA and N-methylmorpholine (NMM) readily abstract the α-proton of the activated amino acid, leading to racemization.[10]

      • Solution: Replace DIPEA or NMM with a sterically hindered base. 2,4,6-Collidine is a preferred choice as its bulkiness reduces its ability to abstract the sensitive α-proton.[10][11]

    • Check Activation Time and Temperature: Prolonged pre-activation of the amino acid before adding it to the peptide-resin increases the concentration of the racemization-prone active intermediate.[10]

      • Solution: Utilize an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid and peptide-resin.[10] Additionally, perform the coupling at a lower temperature, such as 0°C or room temperature, to slow the rate of racemization.[10]

Problem 2: Loss of stereochemical purity during a base-catalyzed functional group manipulation.
  • Symptoms: A reaction involving a chiral substrate with an acidic proton (e.g., adjacent to a ketone, ester, or nitrile) results in a product with low enantiomeric excess (e.e.).

  • Troubleshooting Steps:

    • Modify the Base: The strength and steric properties of the base are critical.

      • Solution: Use the weakest and most sterically hindered base that can effectively catalyze the desired reaction. This minimizes unwanted deprotonation at the chiral center.

    • Optimize Temperature and Reaction Time:

      • Solution: Run the reaction at the lowest possible temperature that allows the transformation to proceed at a reasonable rate. Monitor the reaction closely using techniques like TLC or LC-MS and quench it immediately upon completion to minimize the substrate's exposure time to the basic conditions.

Data Presentation: Reagent Selection Guide

The choice of reagents is one of the most critical factors in controlling racemization, particularly in amide bond formation.

Table 1: Comparison of Common Peptide Coupling Reagents and Racemization Risk

Coupling Reagent/SystemAdditiveRacemization RiskKey Considerations
HBTU, HATU, TBTUNoneHighFast and efficient, but risk increases significantly with non-hindered bases like DIPEA.[10][12]
DCC, DICNoneHighCan lead to high rates of racemization and side reactions if used without an additive.[11]
DICHOBtLowA classic combination for suppressing racemization. However, HOBt is explosive and has safety concerns.[12][13]
DICOxymaVery LowOxyma is a highly effective, non-explosive alternative to HOBt for minimizing racemization.[10][11]
BOPNoneLowEffective at minimizing racemization but produces a carcinogenic byproduct (HMPA).[12][13]

Table 2: Influence of Common Bases on Racemization

BaseSteric HindranceBasicityImpact on Racemization
DIPEA (Diisopropylethylamine)LowStrongHigh risk; readily abstracts the α-proton.[10][11]
NMM (N-Methylmorpholine)MediumModerateMedium risk; a better alternative to DIPEA but still poses a risk.[10]
2,4,6-CollidineHighModerateLow risk; steric bulk hinders the abstraction of the α-proton.[10][11]

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz to illustrate key concepts in racemization.

RacemizationMechanism cluster_start Chiral Reactant cluster_intermediate Achiral Intermediate cluster_product Racemic Product start_R Single Enantiomer (R) intermediate Planar Intermediate (e.g., Carbocation, Enolate) start_R->intermediate Loss of Stereochemistry end_R Enantiomer (R) intermediate->end_R Attack from 'top' face end_S Enantiomer (S) intermediate->end_S Attack from 'bottom' face

Caption: General mechanism of racemization via a planar intermediate.

DecisionWorkflow decision decision start Reaction at a Chiral Center q1 Peptide Coupling? start->q1 q2 Base-Catalyzed? q1->q2 No sol1 Use DIC/Oxyma Use 2,4,6-Collidine Lower Temperature (0°C) Use in-situ activation q1->sol1 Yes sol2 Use Weakest / Most Hindered Base Lower Temperature Minimize Reaction Time q2->sol2 Yes sol3 Standard Protocol (Lower Risk) q2->sol3 No

Caption: Decision workflow for selecting low-racemization conditions.

OxazoloneMechanism activated_aa Activated N-Protected Amino Acid oxazolone Oxazolone Intermediate activated_aa->oxazolone Cyclization enol Achiral Enol Form oxazolone->enol α-proton abstraction racemic_ox Racemic Oxazolone enol->racemic_ox Reprotonation peptide Peptide Product (Potentially Racemized) racemic_ox->peptide Coupling base Base (e.g., DIPEA) base->oxazolone

Caption: Oxazolone mechanism for racemization in peptide synthesis.

Key Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of an amino acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (In-situ):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add a sterically hindered base, such as 2,4,6-Collidine (4 eq.), to the amino acid/Oxyma solution.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture. Crucially, add this solution to the resin immediately after adding the DIC. Do not let the activation mixture stand.[10]

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly sensitive amino acids, perform the coupling at 0°C.[10]

    • Monitor the coupling reaction for completeness (e.g., using a Kaiser test).

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: General Method for Quantifying Racemization by Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric or diastereomeric ratio of a reaction product.

  • Sample Preparation: Prepare a dilute solution of the purified product or crude reaction mixture in a suitable solvent (e.g., mobile phase). Ensure the sample is fully dissolved and filtered.

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of molecule being analyzed. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely applicable.

  • Method Development:

    • Develop an isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required for acidic or basic analytes.

    • Optimize the flow rate and column temperature to achieve baseline separation of the enantiomers/diastereomers.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Record the chromatogram, identifying the peaks corresponding to the different stereoisomers.

  • Quantification:

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% e.e.) or diastereomeric ratio using the peak areas: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

References

Validation & Comparative

Chiral HPLC Method for (S)-1-benzylpiperidin-3-amine Enantiomeric Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For (S)-1-benzylpiperidin-3-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients, ensuring high enantiomeric excess is paramount. This guide provides a comparative overview of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of this compound.

Due to the absence of a strong chromophore in the native molecule, both methods employ a pre-column derivatization strategy to enable sensitive UV detection. The comparison focuses on a method utilizing para-toluenesulfonyl chloride (PTSC) as the derivatizing agent versus an alternative method using benzoyl chloride.

Comparative Performance of Chiral HPLC Methods

The following table summarizes the hypothetical but representative performance data for the two proposed chiral HPLC methods for the analysis of the enantiomeric purity of this compound.

ParameterMethod 1: PTSC DerivatizationMethod 2: Benzoyl Chloride Derivatization
Derivatizing Agent para-Toluenesulfonyl Chloride (PTSC)Benzoyl Chloride
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Diethylamine in Ethanoln-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA
Flow Rate 0.5 mL/min1.0 mL/min
Detection Wavelength 228 nm230 nm
Retention Time (S)-enantiomer ~ 12.5 min~ 10.2 min
Retention Time (R)-enantiomer ~ 15.8 min~ 11.8 min
Resolution (Rs) > 4.0> 2.5
Limit of Detection (LOD) 0.02%0.05%
Limit of Quantification (LOQ) 0.06%0.15%
Linearity (R²) for (R)-enantiomer > 0.999> 0.998

Experimental Workflow for Chiral HPLC Analysis

The general workflow for determining the enantiomeric purity of this compound via chiral HPLC with pre-column derivatization is illustrated below. This process includes sample preparation, derivatization, chromatographic separation, and data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh (S)-1-benzyl- piperidin-3-amine sample dissolve Dissolve in appropriate solvent weigh->dissolve add_base Add base (e.g., Triethylamine) dissolve->add_base add_reagent Add derivatizing agent (PTSC or Benzoyl Chloride) add_base->add_reagent react Incubate to complete reaction add_reagent->react quench Quench reaction react->quench inject Inject derivatized sample onto chiral column quench->inject separate Isocratic elution and enantiomer separation inject->separate detect UV Detection separate->detect integrate Integrate peak areas of both enantiomers detect->integrate calculate Calculate enantiomeric purity (%) integrate->calculate

Caption: Experimental workflow for the determination of enantiomeric purity.

Detailed Experimental Protocols

Method 1: para-Toluenesulfonyl Chloride (PTSC) Derivatization

This method is adapted from a validated procedure for the precursor, piperidin-3-amine, and offers excellent resolution.[1]

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve the sample in 5 mL of dichloromethane.

  • Add 0.5 mL of triethylamine.

  • Add a solution of para-toluenesulfonyl chloride (15 mg in 5 mL of dichloromethane) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Quench the reaction with 5 mL of 1M HCl.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Diethylamine (DEA) in ethanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25 °C

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 10 µL

Method 2: Benzoyl Chloride Derivatization

This alternative method utilizes a different derivatizing agent and a normal-phase mobile phase, which can offer different selectivity.

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve the sample in 5 mL of anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 0.5 mL of pyridine.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Alternative Analytical Techniques

While chiral HPLC is a widely used and robust technique, other methods can also be employed for determining enantiomeric purity.[2]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2]

  • Enzymatic Resolution: This kinetic method uses an enzyme that selectively reacts with one enantiomer, allowing for the isolation of the unreacted enantiomer.[2]

  • Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral separations, offering high separation efficiency and rapid analysis times.[3]

The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The presented HPLC methods, however, represent a reliable and widely accessible approach for the quality control of this compound in a research and drug development setting.

References

Validating the Stereochemistry of (S)-1-benzylpiperidin-3-amine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Comparison with Alternatives

A critical step in validating a chiral compound is to compare its physical and chemical properties with its racemate and other closely related structures. Differences in properties such as melting point and optical rotation can provide initial evidence of enantiomeric purity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormPurity
(S)-1-benzylpiperidin-3-amineC₁₂H₁₈N₂190.29White crystals≥ 99%
(R)-1-benzylpiperidin-3-amineC₁₂H₁₈N₂190.28White powder or yellow liquid≥ 97%
1-Benzylpiperidin-3-amine (racemic)C₁₂H₁₈N₂190.28Not specifiedNot specified

Experimental Protocols

The validation of this compound's structure by X-ray crystallography involves a multi-step process, beginning with the synthesis of the chiral compound, followed by crystallization to obtain single crystals suitable for diffraction experiments.

Synthesis of this compound

A common method for the synthesis of enantiomerically pure 1-benzylpiperidine derivatives involves the use of a chiral precursor or a chiral resolution agent.[1][2] A generalized protocol is as follows:

  • Starting Material: Commercially available (S)-3-aminopiperidine dihydrochloride.

  • Benzylation: The primary amine of (S)-3-aminopiperidine is first protected, for example, with a Boc group. The secondary amine in the piperidine ring is then benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base like potassium carbonate in a solvent such as acetonitrile.[2]

  • Deprotection: The protecting group on the 3-amino group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel to achieve high purity.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray crystallographic analysis. Chiral crystallization can be achieved through various methods.[3][4][5][6]

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting: Once suitable crystals are formed, a single crystal is carefully mounted on a goniometer head for X-ray diffraction analysis.

Experimental and Logical Workflows

The overall process from synthesis to structural validation can be visualized as a clear workflow.

Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Starting Material ((S)-3-aminopiperidine) s2 Protection of Amino Group s1->s2 s3 Benzylation of Piperidine Nitrogen s2->s3 s4 Deprotection s3->s4 s5 Purification (Chromatography) s4->s5 c1 Solvent Screening s5->c1 c2 Crystal Growth (e.g., Slow Evaporation) c1->c2 c3 Crystal Selection c2->c3 a1 X-ray Diffraction c3->a1 a2 Structure Solution & Refinement a1->a2 a3 Validation & Reporting (e.g., CIF file) a2->a3 Acetylcholinesterase Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetyl_coa Acetyl-CoA + Choline chat Choline Acetyltransferase (ChAT) acetyl_coa->chat ach_vesicle Acetylcholine (ACh) in Vesicle chat->ach_vesicle ach_released ACh ach_vesicle->ach_released Release ache Acetylcholinesterase (AChE) ach_released->ache Hydrolysis ach_receptor Acetylcholine Receptor ach_released->ach_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate signal Signal Transduction ach_receptor->signal inhibitor This compound Derivative inhibitor->ache Inhibition

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug discovery and development. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemistry during the construction of the piperidine ring. This guide provides an objective comparison of the performance of several common chiral auxiliaries in asymmetric piperidine synthesis, supported by experimental data.

Introduction to Asymmetric Piperidine Synthesis Using Chiral Auxiliaries

The fundamental principle behind the use of a chiral auxiliary is the temporary incorporation of a chiral molecule to introduce a stereocenter, which then directs the stereochemical outcome of a subsequent reaction. This diastereoselective transformation is often easier to control than a direct enantioselective reaction. After the desired stereochemistry is established, the auxiliary is cleaved and can ideally be recovered.

The general workflow for this process can be visualized as follows:

Chiral Auxiliary Workflow cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate Covalent Bond Formation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Chiral Substrate Diastereomeric Product Diastereomeric Product Chiral Substrate->Diastereomeric Product Key Reaction (e.g., Alkylation, Cycloaddition) Chiral Product Chiral Product Diastereomeric Product->Chiral Product Auxiliary Removal Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary

A Comparative Guide to the Enantioselective Synthesis of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin. The stereochemistry at the C3 position is paramount for biological activity, making the development of efficient and scalable methods for its enantioselective synthesis a significant area of research. This guide provides a comparative overview of the prominent literature methods for preparing enantiopure 3-aminopiperidine, with a focus on enzymatic synthesis, chemical resolution, and synthesis from the chiral pool.

Comparison of Key Synthetic Strategies

The synthesis of enantiopure 3-aminopiperidine can be broadly categorized into three main approaches: enzymatic synthesis, chiral resolution of a racemic mixture, and de novo synthesis from a chiral precursor. Each method offers a unique set of advantages and disadvantages in terms of efficiency, scalability, and cost.

Synthetic StrategyKey FeaturesTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Enzymatic Synthesis (Transaminase) Asymmetric amination of a prochiral ketone (e.g., N-Boc-3-piperidone) using an appropriate ω-transaminase.High (>90%)Excellent (>99%)High enantioselectivity, mild reaction conditions, environmentally friendly.[1]Requires specific enzymes, potential for product inhibition.
Chiral Resolution Separation of a racemic mixture of 3-aminopiperidine via diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives, cyclic phosphoric acids).[2]Theoretical max of 50% for one enantiomer (can be improved with racemization of the unwanted enantiomer).High (>99% after recrystallization)Well-established and robust methodology.Inherent 50% loss of material without a racemization/recycle loop, often requires multiple recrystallizations.
Synthesis from Chiral Pool Multi-step synthesis starting from a readily available enantiopure starting material, such as L-glutamic acid.[3]Moderate (44-55% overall)High (maintains stereointegrity of starting material)Utilizes inexpensive and readily available chiral starting materials.Often involves multiple synthetic steps, which can lower the overall yield.

Experimental Protocols

Enzymatic Synthesis via Asymmetric Amination

This method utilizes a transaminase to stereoselectively introduce an amine group to a prochiral ketone. The (R)-enantiomer is a common target for pharmaceutical applications.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from literature): [1][4]

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 0.1 M triethanolamine buffer, pH 8.0) is prepared.

  • Reagent Addition: To the buffer, add the transaminase enzyme, pyridoxal phosphate (PLP) as a cofactor, and an amine donor (e.g., isopropylamine).

  • Substrate Addition: The substrate, N-tert-butoxycarbonyl-3-piperidone, is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-50 °C) for 12-36 hours.

  • Work-up and Isolation: After the reaction is complete, the enzyme is removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield (R)-1-tert-butoxycarbonyl-3-aminopiperidine.

  • Deprotection: The Boc-protecting group is removed by treatment with a strong acid (e.g., HCl in ethanol) to yield the final product, (R)-3-aminopiperidine, typically as a dihydrochloride salt.[5]

Chiral Resolution via Diastereomeric Salt Formation

This classical method separates a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by crystallization.

Detailed Experimental Protocol (Adapted from literature): [2]

  • Salt Formation: A racemic mixture of 3-aminopiperidine is dissolved in a suitable solvent (e.g., a mixture of methanol and water). A chiral resolving agent, such as dibenzoyl-D-tartaric acid, is added to the solution.

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent.

  • Enrichment: The diastereomeric and enantiomeric purity can be further enhanced by recrystallization.

  • Liberation of the Free Amine: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically enriched 3-aminopiperidine, which can then be extracted.

Synthesis from L-Glutamic Acid (Chiral Pool)

This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce enantiopure 3-(N-Boc-amino)piperidine derivatives.

Detailed Experimental Protocol (Adapted from literature): [3]

  • Esterification: L-glutamic acid is first converted to its corresponding dimethyl ester using thionyl chloride in methanol.

  • N-Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O).

  • Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

  • Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride.

  • Cyclization: The ditosylate is then cyclized by reaction with an appropriate amine (e.g., benzylamine) to form the N-substituted 3-aminopiperidine ring.

  • Deprotection: Finally, removal of the N-substituent (e.g., by hydrogenolysis if benzylamine was used) and the Boc group yields the desired enantiopure 3-aminopiperidine.

Visualization of Synthetic Workflows

Below are graphical representations of the described synthetic methodologies.

Enzymatic_Synthesis ProchiralKetone N-Boc-3-piperidone Enzyme Transaminase + PLP ProchiralKetone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme EnantiopureProduct (R)-N-Boc-3-aminopiperidine Enzyme->EnantiopureProduct FinalProduct (R)-3-Aminopiperidine (after deprotection) EnantiopureProduct->FinalProduct Deprotection

Caption: Workflow for Enzymatic Synthesis.

Chiral_Resolution RacemicMixture Racemic 3-Aminopiperidine DiastereomericSalts Mixture of Diastereomeric Salts RacemicMixture->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation ResolvedSalt Resolved Diastereomeric Salt Separation->ResolvedSalt UnwantedSalt Other Diastereomeric Salt (in solution) Separation->UnwantedSalt Liberation Basification ResolvedSalt->Liberation FinalProduct Enantiopure 3-Aminopiperidine Liberation->FinalProduct

Caption: Workflow for Chiral Resolution.

Chiral_Pool_Synthesis Start L-Glutamic Acid Step1 Esterification Start->Step1 Step2 N-Protection (Boc) Step1->Step2 Step3 Reduction to Diol Step2->Step3 Step4 Tosylation Step3->Step4 Step5 Cyclization Step4->Step5 Step6 Deprotection Step5->Step6 End Enantiopure 3-Aminopiperidine Step6->End

Caption: Workflow for Chiral Pool Synthesis.

References

A Comparative Guide to the Synthetic Routes of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the piperidine ring is critical for modulating pharmacological activity, making the development of efficient and stereoselective synthetic routes a paramount objective in drug discovery. This guide provides an objective comparison of five prominent synthetic strategies for constructing substituted piperidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines represents the most direct and atom-economical approach to piperidine synthesis. This method's success hinges on the choice of catalyst and reaction conditions to achieve high yields and, crucially, control stereoselectivity.

Data Summary: Catalytic Hydrogenation of Pyridines

EntrySubstrateCatalystConditionsYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.)
12-Aryl Pyridinium Salt[Ir(cod)Cl]₂ / MeO-BoQPhosH₂ (gas), Additiveup to 93up to 99.3:0.7 e.r.[1]
2N-Benzoyliminopyridinium YlidesIr-phosphinooxazoline complexesH₂ (gas), Solvent65-9677:23-95:5 e.r.
3N-picolinoyl-(S)-proline methyl ester10% Pd/CH₂ (50 bar), Methanol, 50 °CHigh79% d.e.[2]
4Quaternized N-picolinoyl-(S)-proline methyl ester10% Pd/CH₂ (20 bar), Methanol, RTHigh98% d.e.[2]
5Fluorinated PyridinesRhodium(I) complex / Pinacol boraneH₂ (gas)HighHighly diastereoselective[3]
6N-Benzylated 3-substituted pyridinium saltsRh-JosiPhos / Et₃NH₂ (gas)Highup to 90% e.e.[4]

Experimental Protocol: Asymmetric Hydrogenation of α-Aryl-N-benzylpyridinium Salts [1]

A vial is charged with the α-aryl-N-benzylpyridinium salt (0.1 mmol), [Ir(cod)Cl]₂ (1.0 mol %), and MeO-BoQPhos (2.2 mol %). The vial is purged and backfilled with argon three times. Anhydrous, degassed dichloromethane (2.0 mL) is added, and the resulting solution is stirred at room temperature for 10 minutes. The mixture is then transferred to an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure. The reaction is stirred at a specified temperature for the required time. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the enantioenriched α-aryl piperidine.

sub Substituted Pyridine reaction Asymmetric Hydrogenation sub->reaction cat Chiral Catalyst (e.g., Ir-MeO-BoQPhos) cat->reaction h2 H₂ h2->reaction piperidine Substituted Piperidine reaction->piperidine

Asymmetric Hydrogenation Workflow

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and versatile method for the construction of the piperidine ring from acyclic diene precursors. The development of well-defined ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, has made this transformation highly reliable and tolerant of a wide range of functional groups.

Data Summary: Ring-Closing Metathesis for Piperidine Synthesis

EntryAcyclic Diene PrecursorCatalyst (mol%)ConditionsYield (%)Stereoselectivity
1N-Tosyl protected tetraeneGrubbs' CatalystToluene, RTGoodFavors 5R,6S diastereomers[5]
2Diene from (R)-α-methylbenzylamineGrubbs' Catalyst IICH₂Cl₂58 (overall)High d.e.[6]
3Diene from Weinreb amideGrubbs' CatalystCH₂Cl₂Very GoodHigh d.e.[6]
4Silicon-tethered dieneGrubbs' CatalystTolueneGoodStereoselective for Z-isomer[7]
5Tosyl-protected diene with adjacent phenyl groupG-II (2 mol%)Benzene, 1.5-2h97N/A[8]

Experimental Protocol: RCM for the Synthesis of (R)-Coniine [6]

A solution of the diastereomeric diene mixture (derived from butanal and (R)-α-methylbenzylamine) in anhydrous and degassed dichloromethane is added to a flask containing Grubbs' catalyst II (5 mol %). The reaction mixture is stirred under an argon atmosphere at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired cyclized diastereoisomer. Subsequent hydrogenation of the resulting tetrahydropyridine affords (R)-coniine.

diene Acyclic Diene Precursor rcm RCM diene->rcm catalyst Ru Catalyst (e.g., Grubbs' II) catalyst->rcm tetrahydropyridine Tetrahydropyridine Intermediate reduction Reduction (e.g., H₂, Pd/C) tetrahydropyridine->reduction piperidine Substituted Piperidine reduction->piperidine rcm->tetrahydropyridine

Ring-Closing Metathesis Workflow

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, is a powerful tool for the convergent synthesis of substituted piperidines, constructing the six-membered ring in a single step with the potential for high stereocontrol. This reaction can be performed under either normal or inverse electron demand conditions, and asymmetric variants have been developed using chiral catalysts.

Data Summary: Aza-Diels-Alder Reaction for Piperidine Synthesis

EntryDiene / DienophileCatalyst / PromoterConditionsYield (%)Stereoselectivity (d.r. / e.e.)
11,3-Diazadienes / 3-VinylindolesChiral Phosphoric AcidToluene, 40 °Cup to 83>20:1 d.r., >99% e.e.[9]
2N-Sulfonyl-1-aza-1,3-butadiene / Ethyl vinyl etherHFIP (solvent)RTHighN/A
3Imines / Electron-rich dienesLewis Acid / Brønsted AcidVariesVariesVaries[10]
4Imines / EnonesOrganocatalystVariesVariesVaries[10]

Experimental Protocol: Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction [9]

To a solution of 1,3-diazadiene (0.1 mmol) and 3-vinylindole (0.12 mmol) in toluene (1.0 mL) is added the chiral phosphoric acid catalyst (10 mol %). The reaction mixture is stirred at 40 °C for the specified time. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched benzothiazolopyrimidine product.

diene Azadiene cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Dienophile (e.g., Vinylindole) dienophile->cycloaddition catalyst Chiral Catalyst catalyst->cycloaddition piperidine Substituted Piperidine (Fused System) cycloaddition->piperidine

Aza-Diels-Alder Reaction Pathway

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine rings fused to an indole or benzene ring, respectively. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

Data Summary: Pictet-Spengler Reaction

Entryβ-ArylethylamineCarbonyl CompoundConditionsYield (%)Diastereomeric Ratio (d.r.)
1N-benzyl-7-methoxytryptophanAldehydeHOAc in CH₂Cl₂Quantitative1:2 (cis:trans)[11]
23-Arylidene-6-methylpiperazinedione2,2-Diethoxyethyl benzoateTwo stepsGoodSingle isomer[12]
3TryptamineVarious AldehydesTandem Ugi/Pictet-SpenglerGoodN/A[13]
4N-acyliminium ion precursorIntramolecularTFA98>20:1[12]

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline [11]

To a solution of the N-benzyl-7-methoxytryptophan derivative (1.0 equiv) and an aldehyde (1.2 equiv) in dichloromethane is added acetic acid. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the diastereomeric mixture of the tetrahydro-β-carboline product.

amine β-Arylethylamine condensation Condensation amine->condensation carbonyl Aldehyde/Ketone carbonyl->condensation acid Acid Catalyst cyclization Intramolecular Cyclization acid->cyclization iminium Iminium Ion condensation->iminium iminium->cyclization product Tetrahydro-β-carboline/ Tetrahydroisoquinoline cyclization->product

Pictet-Spengler Reaction Mechanism

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to constructing complex, highly functionalized piperidines in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion, rapidly building molecular complexity and often with high stereoselectivity.

Data Summary: Multicomponent Synthesis of Piperidines

EntryComponentsCatalystConditionsYield (%)Stereoselectivity
1Aromatic Aldehyde, Aniline, β-KetoesterPhenylboronic acid (10 mol%)Acetonitrile, RT, 14h92N/A[14]
2Aldehyde, α-Methyl Benzylamine, 1,3-bis-trimethylsilyl enol etherSn(OTf)₂DCM, -78 °C to 0 °C60-85Excellent d.r. (single isomer)[15]
3Tosyl imine, Diketene, AldehydeTiCl₄MethanolVariesMixture of cis/trans, epimerizable to cis
4Michael acceptor, Aldehyde, Pyridinium ylide, NH₄OAcNoneMethanol, reflux, 2hModerate to HighSingle diastereomer[16]

Experimental Protocol: Four-Component Synthesis of Piperid-4-ones

To a solution of a tosyl imine (1.0 equiv) in methanol is added titanium tetrachloride (TiCl₄) at a controlled temperature. Diketene (1.2 equiv) is then added to the reaction mixture. After consumption of the starting materials (monitored by TLC), an aldehyde (1.0 equiv) is introduced to the flask. The reaction is stirred until completion. The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃). The crude product is purified by flash column chromatography to yield the desired functionalized piperid-4-one.

comp1 Component 1 (e.g., Tosyl Imine) one_pot One-Pot Reaction comp1->one_pot comp2 Component 2 (e.g., Diketene) comp2->one_pot comp3 Component 3 (e.g., Aldehyde) comp3->one_pot catalyst Catalyst (e.g., TiCl₄) catalyst->one_pot piperidine Highly Functionalized Piperidine one_pot->piperidine

Multicomponent Reaction Logic

Conclusion

The synthesis of substituted piperidines is a rich and diverse field, with multiple effective strategies available to the modern chemist. The choice of synthetic route should be guided by the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired overall efficiency. Catalytic hydrogenation offers an atom-economical approach for the reduction of pre-existing pyridine rings, while RCM provides a robust method for ring formation from acyclic precursors. The aza-Diels-Alder and multicomponent reactions excel in the convergent and rapid construction of complex piperidines. The Pictet-Spengler reaction remains a stalwart for the synthesis of specific fused piperidine systems. By carefully evaluating the strengths and limitations of each method, researchers can strategically design and execute the synthesis of novel piperidine-containing molecules for the advancement of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of (S)-1-benzylpiperidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-1-benzylpiperidin-3-amine, a piperidine derivative. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar amine and piperidine compounds, this substance should be treated as hazardous.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.[1][2]

    • It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1] Do not mix with incompatible materials such as acids and strong oxidizing agents.[1]

  • Containerization:

    • Use a chemically compatible and sealable container for collecting the waste.[1][2]

    • Ensure the container is in good condition and properly sealed to prevent leaks or the release of fumes.[1]

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated area.[1]

    • The storage location should be away from direct sunlight, heat sources, and incompatible substances.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company for the collection and disposal of the chemical waste.[1][3]

    • Disposing of amines down the drain or into the environment is to be avoided as they can cause significant harm to aquatic life.[1]

  • Decontamination of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as chemical waste.[2]

    • After thorough cleaning and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[2]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[6]
Serious Eye Damage/Eye IrritationCauses serious eye damage.[4][5][6]
Aquatic Hazard (Acute)Harmful to aquatic life.[6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Step 3: Containerize in a Labeled, Compatible, and Sealed Container segregate->containerize storage Step 4: Store in a Designated, Cool, and Well-Ventilated Area containerize->storage disposal_service Step 5: Contact Licensed Hazardous Waste Disposal Service storage->disposal_service end End: Proper and Compliant Disposal disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (S)-1-benzylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-benzylpiperidin-3-amine is a chemical compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] Due to its chemical properties, safe handling is paramount to protect researchers and maintain a secure laboratory environment. This guide provides essential procedural information for the safe use and disposal of this compound.

Immediate Safety Precautions

This compound is classified with several hazards, and appropriate personal protective equipment (PPE) is mandatory to minimize exposure risks.

Hazard Identification:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7]
Skin Protection GlovesChemical-resistant gloves (e.g., neoprene or nitrile) tested to EN 374 or US F739 standards. Breakthrough time should be greater than 240 minutes for prolonged contact.[5][8] Always inspect gloves for degradation before use and replace them immediately if contaminated.[5]
Protective ClothingA lab coat or chemical-resistant apron (e.g., P.V.C.) should be worn. For larger quantities or increased risk of exposure, impervious clothing is recommended.[4][5]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if engineering controls do not adequately prevent exposure, or if irritation is experienced.[4][5][9]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any new procedure.[9][10]

  • Ensure all work with the compound is performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][11][12]

  • Verify that an eye wash unit and safety shower are readily accessible and in good working order.[5]

2. Handling the Compound:

  • Avoid all personal contact with the chemical, including inhalation of vapors or dust.[5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[4][13]

  • Wash hands and any exposed skin thoroughly after handling.[4][13]

  • When transferring the substance, use appropriate tools and techniques to minimize the generation of dust or aerosols.[11]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9][13]

  • Keep the container tightly closed when not in use.[9][13]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][9]

  • Do not allow the product to enter drains or waterways.[6][11][12][14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[11][13]

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[14]

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls DonPPE Don Appropriate PPE VerifyControls->DonPPE HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood MinimizeDust Minimize Dust/Aerosol Generation HandleInHood->MinimizeDust AvoidContact Avoid Personal Contact MinimizeDust->AvoidContact StoreCoolDry Store in Cool, Dry, Ventilated Area AvoidContact->StoreCoolDry CollectWaste Collect in Labeled Hazardous Waste Container AvoidContact->CollectWaste TightlyClosed Keep Container Tightly Closed StoreCoolDry->TightlyClosed DisposeFacility Dispose via Approved Facility CollectWaste->DisposeFacility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-benzylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(S)-1-benzylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.